Product packaging for iso-Colchicine-d3(Cat. No.:)

iso-Colchicine-d3

Cat. No.: B562119
M. Wt: 402.5 g/mol
InChI Key: MDYALASTPGGXQH-AVSFSGARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iso-Colchicine-d3, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO6 B562119 iso-Colchicine-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYALASTPGGXQH-AVSFSGARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to iso-Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Colchicine-d3 is the deuterated isotopologue of iso-colchicine, an isomer of the well-known antimitotic agent, colchicine.[1][2][3][4][5][6] Like its parent compound, this compound is utilized in scientific research primarily for its ability to interact with tubulin, the fundamental protein component of microtubules. The incorporation of three deuterium atoms on the N-acetyl group provides a stable isotopic label, making it an invaluable tool in mass spectrometry-based applications, particularly as an internal standard for the quantification of colchicine or its isomers in complex biological matrices.[3][7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. While specific experimental data for the deuterated isomer's solubility and stability are not extensively published, the properties of the parent compound, colchicine, offer a reasonable approximation.

PropertyValueSource
Chemical Name 2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[1][4]
Molecular Formula C₂₂H₂₂D₃NO₆[2][3]
Molecular Weight 402.46 g/mol [2][3]
CAS Number 1246818-69-8[2][3]
Appearance Faintly Yellow Crystalline Powder[3]
Melting Point 148 °C[2]
Solubility (Colchicine) Soluble in water; freely soluble in ethanol (~750 g/l); slightly soluble in ether. Soluble in DMSO (~25 mg/ml).[9][10]
Storage 2-8°C Refrigerator, protected from light.[3]

Synthesis and Deuterium Labeling

Proposed Synthetic Pathway

A potential synthetic approach could involve the following key steps:

  • Isomerization of Colchicine to iso-Colchicine: This can be achieved under specific reaction conditions, although it is often an undesired side reaction in colchicine chemistry.

  • N-Deacetylation of iso-Colchicine: Removal of the acetyl group to yield the corresponding amine.

  • N-Acetylation with Deuterated Acetic Anhydride: Re-acetylation of the amine using acetic anhydride-d6 to introduce the trideuterated acetyl group.

synthesis_pathway Colchicine Colchicine iso_Colchicine iso-Colchicine Colchicine->iso_Colchicine Isomerization N_deacetyl_iso_Colchicine N-deacetyl-iso-colchicine iso_Colchicine->N_deacetyl_iso_Colchicine N-Deacetylation (e.g., acid hydrolysis) iso_Colchicine_d3 This compound N_deacetyl_iso_Colchicine->iso_Colchicine_d3 N-Acetylation (Acetic anhydride-d6)

Proposed synthetic pathway for this compound.

Mechanism of Action and Biological Activity

The biological activity of this compound is intrinsically linked to that of its non-deuterated counterpart, iso-colchicine, which in turn shares a fundamental mechanism with colchicine: the disruption of microtubule polymerization.[3][4][5]

Interaction with Tubulin

Colchicine and its isomers exert their biological effects by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules, leading to microtubule depolymerization. The disruption of the microtubule network interferes with essential cellular processes such as mitosis, cell motility, and intracellular transport.

While both colchicine and iso-colchicine bind to the same site on tubulin, there is a significant difference in their binding affinities.

CompoundBinding Affinity (Kₐ)Inhibition of Tubulin Assembly (I₅₀)Competitive Inhibition of [³H]colchicine binding (Kᵢ)Source
Colchicine High (not specified in source)~3.2 µMNot applicable[9]
iso-Colchicine 5.5 ± 0.9 x 10³ M⁻¹ at 23°C (~500-fold lower than colchicine)~1 mM~400 µM[11]

The significantly lower binding affinity of iso-colchicine for tubulin suggests that it is a much less potent inhibitor of microtubule polymerization compared to colchicine.

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine and its isomers triggers several downstream signaling cascades, leading to cellular responses such as apoptosis and inhibition of inflammation.

Colchicine is known to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][12][13][14][15] The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response, is dependent on an intact microtubule network.[1][12][13][15] By causing microtubule depolymerization, colchicine prevents the spatial co-localization of inflammasome components, thereby inhibiting the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[12][13]

nlrp3_pathway cluster_cell Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., MSU crystals) Microtubule_Network Microtubule Network Inflammatory_Stimuli->Microtubule_Network activates NLRP3_Assembly NLRP3 Inflammasome Assembly Microtubule_Network->NLRP3_Assembly facilitates Caspase1_Activation Pro-Caspase-1 -> Caspase-1 NLRP3_Assembly->Caspase1_Activation activates Cytokine_Release Pro-IL-1β -> IL-1β (Inflammation) Caspase1_Activation->Cytokine_Release cleaves iso_Colchicine_d3 This compound iso_Colchicine_d3->Microtubule_Network inhibits polymerization

Inhibition of the NLRP3 inflammasome by this compound.

Disruption of the microtubule network is a form of cellular stress that can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[2][3][4][5][6][16] This pathway is a critical regulator of apoptosis (programmed cell death). The activation of JNK/SAPK by microtubule-interfering agents like colchicine can be mediated through both Ras and apoptosis signal-regulating kinase (ASK1) pathways.[16] Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.

jnk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iso_Colchicine_d3 This compound Microtubule_Disruption Microtubule Disruption iso_Colchicine_d3->Microtubule_Disruption ASK1 ASK1 Microtubule_Disruption->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK/SAPK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun translocates & phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis induces

Activation of the JNK/SAPK signaling pathway.
Cytotoxicity

The antimitotic activity of colchicine and its derivatives makes them cytotoxic, particularly to rapidly dividing cells. The cytotoxic potency is generally correlated with the compound's ability to inhibit tubulin polymerization. Given that iso-colchicine has a significantly lower affinity for tubulin, it is expected to be less cytotoxic than colchicine.

CompoundCell LineIC₅₀Source
Colchicine SKOV-3 (ovarian cancer)37 nM[17][18]
10-Methylthiocolchicine SKOV-3 (ovarian cancer)8 nM[17][18]
10-Ethylthiocolchicine SKOV-3 (ovarian cancer)47 nM[17][18]
isoCA-4 HCT116 (colorectal cancer)2-5 nM[19]
Colchiceine Primary human hepatocytesLess toxic than colchicine (1-100 µM)[20]

Note: Direct comparative IC₅₀ values for iso-colchicine on these specific cell lines were not found in the searched literature. The data for colchicine derivatives are provided for context.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analysis. Its structural similarity to colchicine and its isomers ensures similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for its differentiation from the unlabeled analyte.

Quantification of Colchicine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of colchicine in plasma using this compound as an internal standard. The parameters are based on published methods for colchicine analysis using other deuterated internal standards.[3][7][8][21]

Experimental Workflow

lcms_workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spike with This compound (IS) Sample_Collection->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for LC-MS/MS analysis using this compound.

Methodology

  • Sample Preparation:

    • To 200 µL of plasma, add a known amount of this compound solution (internal standard).

    • Perform protein precipitation with methanol or another suitable organic solvent.

    • Alternatively, use liquid-liquid extraction (e.g., with n-hexane:dichloromethane:isopropanol) or solid-phase extraction for sample clean-up.[3][7][8]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 x 3 mm, 2.6 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 0.25 - 0.5 mL/min
Injection Volume 10 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive ion mode
MRM Transitions Colchicine: m/z 400.3 → 358.3 (quantifier), other transitions for confirmationThis compound: m/z 403.3 → 361.3 (or other appropriate fragment)
Dwell Time 200 ms
  • Data Analysis:

    • Quantify the amount of colchicine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of colchicine and a constant concentration of the internal standard.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line.

Methodology

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., SKOV-3) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound is a specialized chemical tool with significant utility for researchers in pharmacology, toxicology, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays enables accurate and precise quantification of colchicine and its isomers in complex biological matrices. While its biological activity as a tubulin polymerization inhibitor is significantly lower than that of colchicine, understanding its mechanism of action provides a basis for its use in a variety of in vitro and in vivo experimental settings. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective use.

References

An In-depth Technical Guide to the Core Mechanism of Action of iso-Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the mechanism of action of iso-colchicine-d3. Due to a lack of specific published research on the deuterated form, this document extrapolates from data on iso-colchicine and its parent compound, colchicine. The primary mechanism is conserved, but quantitative parameters may differ.

Executive Summary

This compound is an isotopically labeled form of iso-colchicine, an isomer of the well-characterized mitotic inhibitor, colchicine. Its core mechanism of action is the disruption of microtubule dynamics through binding to tubulin, the fundamental protein subunit of microtubules. This interaction, while weaker than that of colchicine, leads to the inhibition of microtubule polymerization, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis. Furthermore, the cellular stress induced by microtubule disruption activates the c-Jun N-terminal kinase (JNK/SAPK) signaling pathway, a key regulator of apoptosis. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is β-tubulin. By binding to the colchicine-binding site on β-tubulin, it prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network has profound effects on cellular processes that are dependent on a dynamic cytoskeleton, including mitosis, cell motility, and intracellular transport.

While direct quantitative data for this compound is not available, a study on iso-colchicine demonstrated that it competitively inhibits the binding of colchicine to tubulin. However, its affinity is significantly lower, approximately 500-fold less than that of colchicine.

Quantitative Data: Binding Affinity and Polymerization Inhibition

The following table summarizes the available quantitative data for iso-colchicine and colchicine. It is important to note that these values for iso-colchicine are for the non-deuterated form and serve as the best available proxy for this compound.

CompoundParameterValueReference
iso-Colchicine Inhibition Constant (Ki) vs. [3H]colchicine binding~ 400 µM[1]
IC50 for Tubulin Assembly Inhibition~ 1 mM[1]
Colchicine IC50 for Microtubule Polymerization Inhibition3 nM[2]

Downstream Cellular Consequences

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By disrupting microtubule formation, this compound causes a mitotic block, arresting cells at the G2/M phase of the cell cycle. This arrest prevents cell proliferation and is a common mechanism of action for many anti-cancer agents.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase, coupled with the cellular stress from a dysfunctional cytoskeleton, leads to the activation of the intrinsic apoptotic pathway. This programmed cell death is a key outcome of treatment with tubulin-disrupting agents.

Activation of the JNK/SAPK Signaling Pathway

The disruption of the microtubule network is a form of cellular stress that activates the Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway.[3] This pathway plays a crucial role in mediating apoptosis in response to various cellular stressors. Activated JNK translocates to the nucleus and phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of pro-apoptotic genes.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

iso_Colchicine_d3_Pathway cluster_cell Cellular Environment iso_colchicine_d3 This compound tubulin α/β-Tubulin Dimers iso_colchicine_d3->tubulin Binds to colchicine site microtubules Microtubules iso_colchicine_d3->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Forms cellular_stress Cellular Stress microtubules->cellular_stress Disruption causes g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces jnk_pathway JNK/SAPK Pathway cellular_stress->jnk_pathway Activates jnk_pathway->apoptosis Promotes

Caption: Signaling pathway of this compound from tubulin binding to apoptosis.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow start Treat Cells with this compound tubulin_assay Tubulin Polymerization Assay start->tubulin_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) start->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V Staining) start->apoptosis_assay jnk_activation JNK/SAPK Activation Assay (Western Blot) start->jnk_activation data_analysis Data Analysis and Interpretation tubulin_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis jnk_activation->data_analysis

Caption: Experimental workflow to investigate the mechanism of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin (>97% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Colchicine (positive control)

  • DMSO (vehicle control)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2 mg/mL in ice-cold general tubulin buffer containing 10% glycerol.

  • Add GTP to the tubulin solution to a final concentration of 1 mM. Keep the solution on ice.

  • Prepare serial dilutions of this compound, colchicine, and DMSO in general tubulin buffer.

  • In a pre-chilled 96-well plate, add 10 µL of the compound dilutions to triplicate wells.

  • Initiate the polymerization reaction by adding 90 µL of the tubulin/GTP solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance (turbidity) versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot of PI versus Annexin V-FITC fluorescence. The quadrants will represent: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

JNK/SAPK Activation Assay by Western Blot

Objective: To detect the phosphorylation (activation) of JNK/SAPK in response to this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK/SAPK, anti-total-JNK/SAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK/SAPK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total JNK/SAPK and a loading control (β-actin). Quantify the band intensities and normalize the phospho-JNK/SAPK signal to the total JNK/SAPK and loading control signals to determine the fold-change in activation.

Conclusion

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. This fundamental action disrupts the cellular cytoskeleton, leading to G2/M phase cell cycle arrest, activation of the JNK/SAPK stress signaling pathway, and ultimately, apoptosis. While the deuterated form is expected to have a similar mechanistic profile to iso-colchicine and colchicine, further studies are required to determine its specific quantitative pharmacological parameters. The experimental protocols provided herein offer a robust framework for the detailed investigation of the mechanism of action of this compound and other tubulin-targeting agents.

References

An In-depth Technical Guide on the Comparative Biological Activity of iso-Colchicine-d3 and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the biological activities of colchicine and its isomer, iso-colchicine, with a specific note on the deuterated analog, iso-colchicine-d3. The document focuses on their core mechanism of action, comparative potency, and impact on cellular signaling pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support drug discovery and development efforts.

Introduction: Colchicine, its Isomer, and the Role of Deuteration

Colchicine is a well-characterized natural alkaloid derived from the autumn crocus (Colchicum autumnale). For centuries, it has been used to treat inflammatory conditions, most notably gout. Its potent biological effects stem from its ability to disrupt microtubule dynamics, a mechanism that also lends it powerful antimitotic properties. This has made colchicine and its analogs significant tools in cancer research.

iso-Colchicine is a structural isomer of colchicine, differing in the arrangement of the methoxy group on the C-ring (tropolone ring).[1] This seemingly minor structural alteration has profound implications for its biological activity.

The "-d3" suffix in This compound indicates that three hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This modification, known as deuteration, is a common strategy in drug development. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.[2] Consequently, deuteration typically alters a drug's pharmacokinetic profile (e.g., increasing its half-life) rather than its intrinsic biological activity or mechanism of action (pharmacodynamics).[3][4] Therefore, the core biological activity of this compound is expected to be identical to that of iso-colchicine. This guide will focus on the fundamental biological differences between the colchicine and iso-colchicine scaffolds.

Core Mechanism of Action: The Tubulin Interface

The primary molecular target for both colchicine and iso-colchicine is tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in cell division, intracellular transport, and maintenance of cell shape.

Colchicine binds with high affinity to the β-subunit of the αβ-tubulin heterodimer, at a specific site now known as the colchicine-binding site. This binding event occurs at the interface between the α- and β-tubulin subunits. The binding of colchicine introduces a curve into the tubulin dimer, which prevents its polymerization into straight microtubule filaments and promotes the disassembly of existing ones.[5] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and can ultimately trigger programmed cell death (apoptosis).[5][6]

iso-Colchicine , despite its structural similarity to colchicine, exhibits a dramatically reduced affinity for the tubulin binding site. It is considered a competitive inhibitor of colchicine binding, indicating it targets the same site, but its interaction is far weaker.[7]

Quantitative Comparison of Biological Activity

The most striking difference between colchicine and iso-colchicine lies in their potency. This is evident in both biochemical assays measuring tubulin interaction and cell-based cytotoxicity assays.

Tubulin Polymerization Inhibition

The ability to inhibit the formation of microtubules is the direct biochemical consequence of binding to tubulin. Quantitative data reveal a profound disparity between the two isomers.

CompoundMetricValueReference(s)
Colchicine IC₅₀ (Tubulin Polymerization)~2.68 µM
iso-Colchicine I₅₀ (Tubulin Assembly Inhibition)~1,000 µM (1 mM)[7]
Kᵢ (Competitive Inhibition of [³H]colchicine binding)~400 µM[7]
Binding Affinity (Kₐ)~5.5 x 10³ M⁻¹[7]

Table 1: Comparative quantitative data on the inhibition of tubulin polymerization. The data clearly show that iso-colchicine is approximately 500-fold less potent than colchicine in its interaction with tubulin.

Cytotoxicity in Cancer Cell Lines

The antimitotic activity of tubulin-binding agents translates to cytotoxicity, particularly in rapidly dividing cancer cells. While extensive data exists for colchicine, the low potency of iso-colchicine means it is rarely characterized in cancer cell line screens. Its IC₅₀ values are presumed to be in the high micromolar to millimolar range, rendering it biologically "inactive" for most therapeutic purposes.

CompoundCell LineIC₅₀ (nM)Reference(s)
Colchicine SKOV-3 (Ovarian)37 nM[8]
A549 (Lung)40 - 60 nM[9][10]
HCT-116 (Colon)~7.5 µM (7500 nM)[1]
MCF-7 (Breast)~1.1 µM (1100 nM)[1]
iso-Colchicine VariousNot typically reported due to low potency-

Table 2: Representative IC₅₀ values for colchicine against various human cancer cell lines. No comparable values are readily available for iso-colchicine, reflecting its significantly lower biological activity.

Downstream Signaling Pathways

Colchicine's potent disruption of microtubules triggers a cascade of downstream signaling events, primarily leading to apoptosis.

Colchicine-Induced Apoptosis Pathway

Colchicine-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway . The key events include:

  • Mitotic Arrest : Disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting the cell in metaphase.

  • Mitochondrial Outer Membrane Permeabilization (MOMP) : Prolonged arrest leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like BAX.[11][12]

  • Cytochrome c Release : BAX activation leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation : Cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[12]

  • Cell Death : Caspase-3 executes the final stages of apoptosis, including DNA fragmentation and membrane blebbing.

Additionally, colchicine has been shown to activate the p38 MAP kinase signaling pathway and induce the production of reactive oxygen species (ROS), which contribute to the apoptotic process.[11][13]

Colchicine_Apoptosis_Pathway Colchicine Colchicine Tubulin β-Tubulin Colchicine->Tubulin binds Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Inhibition MitoticArrest->Bcl2 BAX BAX Activation MitoticArrest->BAX p38 p38 MAPK Activation MitoticArrest->p38 Mito Mitochondria Bcl2->Mito BAX->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p38->Apoptosis

Colchicine-Induced Intrinsic Apoptosis Pathway
iso-Colchicine and Signaling

Given that iso-colchicine's affinity for tubulin is ~500-fold lower than colchicine's, it does not significantly disrupt microtubule dynamics at physiologically relevant concentrations.[7] Consequently, it is not expected to trigger the downstream signaling cascades that lead to mitotic arrest and apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), measured as absorbance at 340 nm.

Methodology:

  • Reagent Preparation :

    • Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.

    • Prepare a GTP stock solution (e.g., 100 mM) and dilute it into the tubulin buffer to a final concentration of 1 mM.

    • Prepare test compounds (colchicine, iso-colchicine) at various concentrations in a suitable solvent (e.g., DMSO), then dilute into the assay buffer.

  • Assay Procedure :

    • Pre-warm a 96-well microplate to 37°C. This is critical as polymerization is temperature-dependent.[12]

    • On ice, add the test compounds and control solutions to the designated wells.

    • Initiate the reaction by adding the ice-cold tubulin/GTP solution to each well.

    • Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition :

    • Measure the absorbance at 340 nm every minute for 60 minutes (kinetic mode).[2]

    • The rate of polymerization (Vmax) and the final steady-state absorbance are used to quantify the inhibitory or enhancing effects of the compounds.

Tubulin_Assay_Workflow start Start prep_reagents Prepare Reagents on Ice (Tubulin, GTP, Buffers, Compounds) start->prep_reagents prewarm_plate Pre-warm 96-well Plate to 37°C start->prewarm_plate add_compounds Add Compounds/Controls to Wells on Ice prep_reagents->add_compounds read_plate Immediately Transfer to 37°C Spectrophotometer prewarm_plate->read_plate initiate_rxn Initiate Reaction: Add Tubulin/GTP Solution to Wells add_compounds->initiate_rxn initiate_rxn->read_plate acquire_data Kinetic Read: A340nm Every 60s for 60 min read_plate->acquire_data analyze Analyze Data (Vmax, Steady-State) acquire_data->analyze

Workflow for an In Vitro Tubulin Polymerization Assay
MTT Cell Viability Assay

This colorimetric assay quantifies the metabolic activity of cells as an indicator of viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of the test compounds (colchicine, iso-colchicine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation :

    • Remove the treatment media.

    • Add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization :

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment : Treat cells with the test compound for a desired time to induce apoptosis. Include positive and negative controls.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 1X Annexin-binding buffer (containing Ca²⁺) at a concentration of ~1 x 10⁶ cells/mL.[15]

    • To 100 µL of the cell suspension, add 5 µL of fluorescently-conjugated Annexin V (e.g., Annexin V-FITC).

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis :

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Interpretation :

      • Annexin V- / PI- : Healthy cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Conclusion

There is a vast and functionally critical difference in the biological activity of colchicine and its isomer, iso-colchicine.

  • Colchicine is a highly potent biological agent that binds with high affinity to β-tubulin, leading to microtubule depolymerization, mitotic arrest, and apoptosis. Its well-defined mechanism and nanomolar cytotoxicity make it a valuable pharmacological tool and a benchmark for antimitotic drug development.

  • iso-Colchicine , due to a subtle change in its stereochemistry, exhibits an approximately 500-fold reduction in binding affinity for tubulin. This drastic loss of affinity for its primary molecular target renders it largely inactive as an antimitotic agent, with its effects on tubulin polymerization and cell viability only observable at very high (millimolar) concentrations.

The deuteration of iso-colchicine to This compound is a pharmacokinetic modification designed to alter its metabolic stability and is not expected to rescue its inherently low pharmacodynamic activity. For researchers in drug development, iso-colchicine serves as an excellent negative control to confirm that observed biological effects are specifically due to the high-affinity tubulin binding characteristic of the colchicine scaffold.

References

An In-depth Technical Guide to the Synthesis of Deuterated Colchicine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rationale, synthesis, and evaluation of deuterated colchicine analogues. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, it is possible to modify the pharmacokinetic profile of colchicine, potentially leading to improved therapeutic efficacy and a more favorable safety profile. This document details plausible synthetic routes based on established chemical modifications of the colchicine scaffold, summarizes key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Deuterating Colchicine

Colchicine is a potent, naturally occurring alkaloid used in the treatment of gout, Familial Mediterranean Fever (FMF), and pericarditis.[1] Its therapeutic action stems primarily from its ability to bind to β-tubulin, inhibiting microtubule polymerization and thereby disrupting mitosis and key inflammatory processes.[2][3] However, colchicine possesses a narrow therapeutic index, and its clinical use can be limited by toxicity.

The metabolism of colchicine is a critical factor in its toxicity. In humans, colchicine is metabolized in the liver, primarily through O-demethylation by the cytochrome P450 isoform CYP3A4.[4] The carbon-hydrogen (C-H) bonds at the methoxy and acetyl groups are susceptible to metabolic cleavage. The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond can significantly alter the rate of metabolism. The C-D bond is stronger than the C-H bond, and this difference in bond energy, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of this bond.[5]

For colchicine, this "metabolic switching" offers a compelling strategy to:

  • Reduce the rate of metabolism: Slowing demethylation by CYP3A4 can increase the drug's half-life and exposure.

  • Improve the pharmacokinetic profile: A more predictable metabolic fate can lead to more consistent patient outcomes.[5]

  • Potentially reduce toxicity: By altering metabolic pathways, the formation of toxic metabolites may be reduced.[5]

A known example of a deuterated colchicine analogue is Colchicine-d6, which is deuterated at the N-acetyl group on the B-ring and the C-10 methoxy group on the C-ring.[6] This guide will focus on a plausible synthetic pathway to this and similar analogues.

Synthetic Strategies and Experimental Protocols

The synthesis of deuterated colchicine analogues can be achieved through semi-synthesis starting from commercially available colchicine. The general strategy involves the selective de-functionalization at the desired positions (e.g., deacetylation or demethylation) followed by re-functionalization using deuterated reagents.

Synthesis of N-(acetyl-d3)-deacetylcolchicine

This pathway introduces a trideuterated acetyl group at the C7 amino position of the B-ring.

Step 1: Synthesis of N-deacetylcolchicine (2)

The first step is the hydrolysis of the acetamide group of colchicine (1) to yield N-deacetylcolchicine (2) . This is a common intermediate in the synthesis of many colchicine derivatives.[7]

  • Protocol: Colchicine (1.0 g, 2.5 mmol) is refluxed in 2M hydrochloric acid (20 mL) for 72 hours.[7] The reaction mixture is then cooled, neutralized with a suitable base (e.g., sodium bicarbonate solution), and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-deacetylcolchicine (2) .

Step 2: Synthesis of N-(acetyl-d3)-deacetylcolchicine (3)

N-deacetylcolchicine (2) is then re-acetylated using a deuterated acetylating agent.

  • Protocol: To a solution of N-deacetylcolchicine (2) (100 mg, 0.28 mmol) in dry tetrahydrofuran (THF) at 0 °C are added triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Acetic anhydride-d6 (a deuterated acetyl source) is then added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, N-(acetyl-d3)-deacetylcolchicine (3) , is purified by column chromatography.

Synthesis of 10-(methoxy-d3)-demethoxycolchicine (Colchiceine-d3)

This pathway introduces a trideuterated methyl group at the C10 position of the C-ring.

Step 1: Synthesis of 10-demethoxycolchicine (Colchiceine) (4)

The C10-methoxy group of colchicine (1) is selectively demethylated to produce colchiceine (4) .

  • Protocol: Colchicine (1) is treated with a demethylating agent such as boron tribromide (BBr3) or hydrobromic acid (HBr) in an appropriate solvent. The reaction conditions must be carefully controlled to ensure selectivity for the C10 position. The product, colchiceine (4) , is isolated and purified following aqueous workup and chromatography.

Step 2: Synthesis of 10-(methoxy-d3)-demethoxycolchicine (5)

Colchiceine (4) is then re-methylated using a deuterated methylating agent.

  • Protocol: Colchiceine (4) (100 mg, 0.26 mmol) is dissolved in a suitable solvent like acetone or dimethylformamide (DMF). A base such as potassium carbonate (K2CO3) is added, followed by the addition of methyl-d3 iodide (CD3I). The mixture is stirred, typically at an elevated temperature, until the reaction is complete (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent, and the product (5) is isolated from the organic phase and purified by chromatography.

Plausible Synthesis of Colchicine-d6

To synthesize Colchicine-d6, a combination of the above strategies would be employed, starting with the synthesis of the N-deacetylcolchicine intermediate.

Data Presentation

Quantitative data for the synthesis of colchicine analogues are summarized below. Yields are representative and can vary based on reaction scale and optimization.

Table 1: Synthesis of N-(acetyl-d3)-deacetylcolchicine (3)

StepReactionReagents & ConditionsStarting MaterialProductTypical YieldReference
1Deacetylation2M HCl, reflux, 72hColchicine (1)N-deacetylcolchicine (2)60-70%[7]
2Acetylation-d3Acetic anhydride-d6, Et3N, DMAP, THF, 0°C to RTN-deacetylcolchicine (2)N-(acetyl-d3)-colchicine (3)80-90%(Inferred)

Table 2: Synthesis of 10-(methoxy-d3)-demethoxycolchicine (5)

StepReactionReagents & ConditionsStarting MaterialProductTypical YieldReference
1DemethylationAcidic or Lewis acid conditionsColchicine (1)Colchiceine (4)70-85%[8]
2Methylation-d3CD3I, K2CO3, Acetone/DMFColchiceine (4)10-(methoxy-d3)-colchicine (5)>90%(Inferred)

Table 3: Characterization Data for Colchicine-d6

PropertyValueReference
Formal Name (S)-N-(1,2,3-trimethoxy-10-(methoxy-d3)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3[6]
Molecular Formula C₂₂H₁₉D₆NO₆[6]
Molecular Weight 405.5[6]
Deuterium Incorporation ≥99% deuterated forms (d1-d6)[6]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial evaluation of a deuterated colchicine analogue.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_eval Biological Evaluation Start Colchicine Step1 Step 1: De-functionalization (e.g., Deacetylation / Demethylation) Start->Step1 Intermediate Key Intermediate (e.g., N-deacetylcolchicine) Step1->Intermediate Step2 Step 2: Re-functionalization (with deuterated reagent) Intermediate->Step2 Crude Crude Deuterated Analogue Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Deuterated Analogue Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (MS) (Confirm MW & D-incorporation) Pure->MS TubulinAssay In Vitro: Tubulin Polymerization Assay Pure->TubulinAssay Cytotoxicity In Vitro: Cytotoxicity Assays (e.g., Cancer Cell Lines) Pure->Cytotoxicity PK_Studies In Vivo: Pharmacokinetic Studies Pure->PK_Studies

Fig. 1: Experimental workflow for synthesis and evaluation.
Signaling Pathway: Mechanism of Action of Colchicine

This diagram illustrates the primary mechanism of action of colchicine, from tubulin binding to the downstream inhibition of inflammatory pathways.

G cluster_tubulin Microtubule Dynamics cluster_inflammation Inflammatory Signaling Colchicine Colchicine / Analogue Polymerization Microtubule Polymerization Colchicine->Polymerization Inhibits NLRP3 NLRP3 Inflammasome Assembly & Activation Colchicine->NLRP3 Inhibits Nfkb NF-κB Pathway Activation Colchicine->Nfkb Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitosis Mitosis (Spindle Formation) Polymerization->Mitosis Chemotaxis Neutrophil Chemotaxis, Adhesion & Migration Polymerization->Chemotaxis Phagocytosis Phagocytosis Polymerization->Phagocytosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-IL-1β → IL-1β (Cytokine) Caspase1->IL1B

Fig. 2: Colchicine's mechanism of action.

Conclusion

The strategic deuteration of colchicine represents a promising avenue for the development of next-generation anti-inflammatory and anti-mitotic agents. By modifying metabolically labile positions, it is feasible to enhance the drug's pharmacokinetic properties, potentially widening its therapeutic window. The synthetic pathways outlined in this guide, based on established modifications of the colchicine scaffold, provide a robust framework for the generation of these novel analogues. Further investigation into their biological activity and metabolic stability is warranted to fully elucidate their therapeutic potential.

References

The Biological Effects of Deuterium-Labeled Colchicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a naturally occurring alkaloid derived from the autumn crocus (Colchicum autumnale), has been utilized for centuries for its potent anti-inflammatory properties.[1] Its primary clinical applications include the treatment of gout, Familial Mediterranean Fever (FMF), and more recently, for reducing the risk of cardiovascular events.[2][3] Despite its therapeutic efficacy, colchicine's use is often limited by a narrow therapeutic index and a well-documented toxicity profile, primarily manifesting as gastrointestinal distress, and in severe cases, myelosuppression and multi-organ failure.

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to improve the pharmacokinetic and safety profiles of existing therapeutic agents. This "heavy hydrogen" forms a stronger covalent bond with carbon, which can slow down metabolic processes, particularly those mediated by the cytochrome P450 (CYP) enzyme system. By reducing the rate of metabolism, deuterium labeling can potentially lead to a longer drug half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites.

This technical guide provides an in-depth exploration of the biological effects of deuterium-labeled colchicine. It reviews the established mechanisms of action of colchicine, discusses the theoretical and anticipated benefits of deuterium labeling on its pharmacokinetic and pharmacodynamic properties, and presents detailed experimental protocols for its evaluation.

Mechanism of Action of Colchicine

Colchicine exerts its biological effects primarily through its interaction with tubulin, the dimeric protein subunit of microtubules.[4] By binding to tubulin, colchicine inhibits microtubule polymerization, a critical process for various cellular functions. This disruption of microtubule dynamics underlies its potent anti-inflammatory and anti-mitotic activities.

The key mechanisms of action include:

  • Inhibition of Neutrophil Function: Microtubules are essential for neutrophil motility, adhesion, and degranulation. By disrupting the microtubule network, colchicine impedes the migration of neutrophils to sites of inflammation, a key step in the inflammatory cascade of gout.

  • Inhibition of the NLRP3 Inflammasome: Colchicine has been shown to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3] This multi-protein complex plays a crucial role in the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

  • Anti-mitotic Activity: By disrupting the formation of the mitotic spindle, a structure composed of microtubules, colchicine arrests cell division in metaphase. This property, while responsible for some of its toxicity, has also been explored for its potential anti-cancer effects.

Signaling Pathways Affected by Colchicine

Colchicine's interference with microtubule function has downstream effects on several key signaling pathways involved in inflammation.

Colchicine_Signaling_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., Urate Crystals) cluster_cellular_processes Cellular Processes cluster_inflammatory_response Inflammatory Response Inflammatory_Stimulus Urate Crystals NLRP3_Inflammasome NLRP3 Inflammasome Activation Inflammatory_Stimulus->NLRP3_Inflammasome activates Tubulin Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Neutrophil_Migration Neutrophil Migration & Chemotaxis Microtubule_Polymerization->Neutrophil_Migration enables IL-1b_Secretion IL-1β Secretion NLRP3_Inflammasome->IL-1b_Secretion leads to Inflammation Inflammation Neutrophil_Migration->Inflammation IL-1b_Secretion->Inflammation Colchicine Colchicine Colchicine->Tubulin binds to Colchicine->NLRP3_Inflammasome inhibits

Figure 1: Colchicine's inhibitory effects on inflammatory signaling pathways.

Deuterium Labeling of Colchicine: A Rationale

Colchicine is primarily metabolized in the liver by the CYP3A4 enzyme, and it is also a substrate for the P-glycoprotein efflux transporter.[4] The major metabolic pathways involve O-demethylation at the C2 and C3 positions of the A ring and the C10 position of the C ring. The kinetic isotope effect of deuterium substitution is most pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. By strategically replacing hydrogen atoms with deuterium at the sites of metabolism on the colchicine molecule, it is hypothesized that the rate of its breakdown can be significantly reduced.

Potential Advantages of Deuterium-Labeled Colchicine:

  • Improved Pharmacokinetic Profile: A slower rate of metabolism could lead to a longer plasma half-life, reduced clearance, and increased overall drug exposure (AUC). This might allow for less frequent dosing and more stable plasma concentrations.

  • Enhanced Safety and Tolerability: By reducing the formation of metabolites, some of which may contribute to toxicity, deuterium labeling could potentially widen the therapeutic window of colchicine and reduce the incidence of adverse effects, particularly gastrointestinal issues.

  • Consistent Therapeutic Effect: A more predictable pharmacokinetic profile could lead to a more consistent and reliable therapeutic effect, reducing inter-individual variability in patient response.

Comparative Pharmacokinetics and Pharmacodynamics (Theoretical)

While direct comparative data from preclinical or clinical studies on deuterium-labeled colchicine versus non-deuterated colchicine are not extensively available in the public domain, we can project the anticipated changes based on the principles of deuterium labeling. The following tables summarize the expected modifications to the pharmacokinetic and pharmacodynamic parameters.

Table 1: Theoretical Pharmacokinetic Profile of Deuterium-Labeled Colchicine vs. Colchicine

ParameterColchicine (Non-deuterated)Deuterium-Labeled Colchicine (Projected)Anticipated Change
Half-life (t½) 20-40 hours[5]30-60 hoursIncreased
Clearance (CL) High (e.g., ~67 L/h)ModerateDecreased
Bioavailability (F) ~45%[6]>45%Potentially Increased
Metabolism Primarily via CYP3A4[4]Reduced metabolism by CYP3A4Decreased

Table 2: Theoretical Pharmacodynamic and Safety Profile of Deuterium-Labeled Colchicine vs. Colchicine

ParameterColchicine (Non-deuterated)Deuterium-Labeled Colchicine (Projected)Anticipated Change
Efficacy Established for gout, FMF, etc.Potentially similar or improved due to more consistent exposureMaintained or Enhanced
Toxicity (e.g., GI) Dose-limitingReducedImproved Safety Profile
Therapeutic Index NarrowWiderImproved

Experimental Protocols

The evaluation of deuterium-labeled colchicine would involve a series of in vitro and in vivo studies to characterize its pharmacokinetics, pharmacodynamics, and safety profile in comparison to its non-deuterated counterpart.

In Vitro Assays

1. Microtubule Polymerization Assay

  • Objective: To assess the inhibitory effect of deuterium-labeled colchicine on tubulin polymerization.

  • Methodology:

    • Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • A reaction mixture containing tubulin, GTP, and a fluorescent reporter dye (e.g., DAPI) is prepared in a polymerization buffer.

    • Deuterium-labeled colchicine or non-deuterated colchicine at various concentrations is added to the reaction mixture.

    • The mixture is transferred to a pre-warmed 96-well plate and incubated at 37°C to induce polymerization.

    • The increase in fluorescence, which is proportional to the extent of microtubule polymerization, is monitored over time using a plate reader.

    • The IC50 value (the concentration that inhibits polymerization by 50%) is calculated for both compounds.

2. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the cytotoxic effects of deuterium-labeled colchicine on various cell lines.

  • Methodology (MTT Assay):

    • Cells (e.g., cancer cell lines or primary cells) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of deuterium-labeled colchicine or non-deuterated colchicine for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

3. Cellular Uptake and Efflux Studies

  • Objective: To compare the cellular accumulation and efflux of deuterium-labeled and non-deuterated colchicine.

  • Methodology:

    • Cells are incubated with deuterium-labeled or non-deuterated colchicine for various time points.

    • At each time point, the cells are washed to remove extracellular drug.

    • The cells are then lysed, and the intracellular concentration of the drug is quantified using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • For efflux studies, after the initial incubation with the drug, the cells are washed and incubated in a drug-free medium. The amount of drug remaining in the cells or released into the medium is measured over time.

Experimental_Workflow_In_Vitro Start Start: In Vitro Evaluation Tubulin_Assay Microtubule Polymerization Assay (IC50 Determination) Start->Tubulin_Assay Cell_Culture Cell Culture (e.g., Cancer Cell Lines, Neutrophils) Start->Cell_Culture Data_Analysis Comparative Data Analysis (Deuterated vs. Non-deuterated) Tubulin_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Uptake_Efflux_Assay Cellular Uptake & Efflux Studies (LC-MS/MS) Cell_Culture->Uptake_Efflux_Assay Cytotoxicity_Assay->Data_Analysis Uptake_Efflux_Assay->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Figure 2: A representative workflow for the in vitro evaluation of deuterium-labeled colchicine.

In Vivo Studies (Animal Models)

1. Pharmacokinetic Studies

  • Objective: To compare the pharmacokinetic profiles of deuterium-labeled and non-deuterated colchicine in an animal model (e.g., rats or mice).

  • Methodology:

    • Animals are administered a single dose of either deuterium-labeled or non-deuterated colchicine via the intended clinical route (e.g., oral gavage).

    • Blood samples are collected at predetermined time points post-dosing.

    • Plasma is separated from the blood samples, and the concentration of the drug and its major metabolites is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated and compared between the two groups.

2. Efficacy Studies (e.g., Gout Model)

  • Objective: To evaluate the anti-inflammatory efficacy of deuterium-labeled colchicine in an animal model of gout.

  • Methodology (Monosodium Urate Crystal-Induced Paw Edema in Rats):

    • An acute inflammatory response is induced by injecting monosodium urate (MSU) crystals into the paw of the rats.

    • Animals are pre-treated with deuterium-labeled colchicine, non-deuterated colchicine, or a vehicle control at various doses.

    • Paw volume is measured at different time points after MSU injection using a plethysmometer.

    • The reduction in paw edema is used as a measure of the anti-inflammatory effect.

3. Toxicity Studies

  • Objective: To compare the acute and sub-chronic toxicity of deuterium-labeled and non-deuterated colchicine.

  • Methodology:

    • Animals are administered increasing doses of either deuterium-labeled or non-deuterated colchicine.

    • For acute toxicity, animals are observed for signs of toxicity and mortality over a short period (e.g., 24-72 hours). The LD50 (lethal dose for 50% of the animals) can be determined.

    • For sub-chronic toxicity, animals are administered the drugs daily for an extended period (e.g., 28 days).

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.

Conclusion

Deuterium labeling of colchicine represents a rational and promising approach to potentially improve its therapeutic index. By slowing down its metabolism, a deuterated version of colchicine could offer a more favorable pharmacokinetic profile, leading to enhanced safety and tolerability while maintaining or even improving its therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such a novel therapeutic entity. Further preclinical and clinical studies are warranted to definitively establish the biological effects and clinical benefits of deuterium-labeled colchicine.

References

Potential Therapeutic Applications of iso-Colchicine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of iso-Colchicine-d3, a deuterated isotopologue of iso-colchicine, and explores its potential therapeutic applications. While iso-colchicine is a structural isomer of the well-known anti-inflammatory and antimitotic agent colchicine, it exhibits a significantly lower affinity for tubulin, its primary biological target. This guide will delve into the known mechanisms of action, supported by quantitative data, and provide detailed experimental protocols for investigating its biological activities. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential pharmacological effects. Given the limited direct research on this compound, this guide will draw upon the extensive knowledge of colchicine and the available comparative data for iso-colchicine to project its therapeutic potential, primarily in the realms of anti-inflammatory and anticancer research. The inclusion of a deuterium label in this compound makes it a valuable tool for pharmacokinetic and metabolic studies.

Introduction

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been used for centuries to treat inflammatory conditions, most notably gout.[1] Its mechanism of action is primarily attributed to its ability to bind to β-tubulin, thereby inhibiting microtubule polymerization and disrupting various cellular processes, including mitosis, neutrophil motility, and inflammasome activation.[1][2] iso-Colchicine is a structural isomer of colchicine, and this compound is its deuterated counterpart, making it suitable for use as an internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic studies.[3][4]

While structurally similar to colchicine, iso-colchicine's biological activity is markedly different due to a significant reduction in its affinity for tubulin.[5] This guide will explore the implications of this altered binding affinity on the potential therapeutic applications of this compound, focusing on its role as a research tool and its potential, albeit likely less potent, pharmacological activities.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for both colchicine and iso-colchicine is the disruption of microtubule dynamics through binding to tubulin. However, their affinities for the colchicine-binding site on β-tubulin differ substantially.

Comparative Binding Affinity and Polymerization Inhibition

iso-Colchicine binds to the same site on tubulin as colchicine but with a significantly lower affinity, estimated to be approximately 500-fold weaker.[5] This reduced affinity directly translates to a lower potency in inhibiting tubulin polymerization.

Table 1: Comparative Tubulin Binding and Polymerization Inhibition of Colchicine and iso-Colchicine

CompoundTargetParameterValueReference
Colchicine TubulinIC₅₀ (Polymerization Inhibition)~3 nM[6]
iso-Colchicine TubulinKᵢ (Competitive Inhibition of [³H]colchicine binding)~400 µM
iso-Colchicine TubulinI₅₀ (Tubulin Assembly Inhibition)~1 mM
iso-Colchicine TubulinAffinity (relative to Colchicine)~500-fold lower
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of compounds like this compound on tubulin polymerization.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Positive control (Colchicine)

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Prepare serial dilutions of the test compound and positive control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • In a pre-warmed 96-well plate, add the test compound dilutions.

  • Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the rate of polymerization against the compound concentration and determine the IC₅₀ value.[7][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis tubulin Prepare Tubulin Solution (3 mg/mL) gtp Add GTP (1 mM) tubulin->gtp add_tubulin Add Tubulin-GTP to Initiate gtp->add_tubulin compound Prepare Compound Dilutions add_compound Add Compound to Plate compound->add_compound add_compound->add_tubulin incubate Incubate at 37°C add_tubulin->incubate measure Measure Absorbance at 340 nm incubate->measure plot Plot Polymerization Rate vs. Concentration measure->plot calculate Calculate IC50 plot->calculate

Tubulin Polymerization Inhibition Assay Workflow

Potential Therapeutic Applications

Based on the mechanisms of action of colchicine, several therapeutic avenues can be explored for this compound, primarily as a research tool and potentially as a therapeutic agent with a different potency and safety profile.

Anti-Inflammatory Effects via NLRP3 Inflammasome Inhibition

Colchicine is known to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune response.[9][10] This inhibition is thought to be a crucial aspect of its anti-inflammatory effects in conditions like gout and Familial Mediterranean Fever.[9][10] The disruption of microtubules by colchicine is believed to interfere with the assembly and activation of the NLRP3 inflammasome complex. Given that iso-colchicine also disrupts microtubules, albeit less potently, it is plausible that it can also inhibit NLRP3 inflammasome activation.

G cluster_stimuli Stimuli cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Output PAMPs PAMPs/DAMPs K_efflux K+ Efflux PAMPs->K_efflux ROS ROS Production PAMPs->ROS LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b Pro-IL-1β & Pro-IL-18 (Transcription) NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_assembly K_efflux->NLRP3_assembly ROS->NLRP3_assembly ASC ASC NLRP3_assembly->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 autocleavage caspase1->pro_IL1b cleavage pyroptosis Pyroptosis caspase1->pyroptosis IL18 Mature IL-18 iso_colchicine This compound microtubules Microtubule Disruption iso_colchicine->microtubules microtubules->NLRP3_assembly inhibits

NLRP3 Inflammasome Activation Pathway and Inhibition

Experimental Protocol: NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

  • THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS).

  • ATP or Nigericin (NLRP3 activators).

  • This compound.

  • ELISA kits for human or mouse IL-1β.

  • LDH cytotoxicity assay kit.

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. For BMDMs, isolate from mouse bone marrow and culture with M-CSF.

  • Priming (Signal 1): Seed the differentiated macrophages in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess cell death (pyroptosis) and normalize the IL-1β data.

  • Data Analysis: Determine the IC₅₀ of this compound for the inhibition of IL-1β secretion.[9][11]

Anticancer Potential

The antimitotic activity of colchicine has led to its investigation as a potential anticancer agent.[12] By disrupting microtubule formation, colchicine arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.[13] iso-Colchicine, as a tubulin-disrupting agent, is also expected to possess cytotoxic activity against cancer cells, although likely at higher concentrations than colchicine due to its lower tubulin-binding affinity.

Table 2: Cytotoxicity of Colchicine in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
MDA-MB-231 Breast Cancer~40[14][15]
PANC-1 Pancreatic Cancer~80[14][15]
MCF-7 Breast Cancer~80[14][15]
HCT116 Colon Cancer~80[14][15]
SiHa Cervical Cancer~80[14][15]
A549 Lung Cancer~80[14][15]
SKOV-3 Ovarian Cancer37[16]

JNK/SAPK Signaling Pathway in Colchicine-Induced Apoptosis:

Studies have shown that colchicine can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[17][18] This pathway is a critical mediator of cellular stress responses.

G cluster_stress Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects iso_colchicine This compound microtubule_disruption Microtubule Disruption iso_colchicine->microtubule_disruption ASK1 ASK1 microtubule_disruption->ASK1 MEKK1 MEKK1 microtubule_disruption->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 MEKK1->MKK7 JNK JNK (SAPK) MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun Bim Bim JNK->Bim Apoptosis Apoptosis cJun->Apoptosis Bax Bax Bim->Bax Bax->Apoptosis

JNK/SAPK Signaling Pathway in Apoptosis

Experimental Protocol: Apoptosis Assay using Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.[19]

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Populations flow_cytometry->quantify

Apoptosis Detection Workflow via Flow Cytometry
Other Potential Applications

  • Antiviral Research: Colchicine has been reported to exhibit antiviral activity against a range of viruses, including flaviviruses and coronaviruses, by interfering with microtubule-dependent viral replication and transport processes.[20][21] The potential antiviral properties of iso-colchicine warrant further investigation, although its lower potency in microtubule disruption may limit its efficacy.

  • Cardiovascular Research: Colchicine has shown promise in reducing the risk of cardiovascular events, likely through its anti-inflammatory effects.[10] The potential for iso-colchicine in this area is unexplored. Additionally, colchicine has been shown to inhibit renin secretion, suggesting a role in modulating the renin-angiotensin system.[2] The effect of iso-colchicine on this system is unknown.

The Role of Deuterium Labeling in this compound

The "d3" in this compound indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not significantly alter the biological activity of the molecule but provides a distinct mass signature. This makes this compound an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] In pharmacokinetic studies, it allows for the accurate measurement of the concentration of the non-labeled drug in biological samples.[3]

Conclusion

This compound, as a deuterated isotopologue of iso-colchicine, is a valuable tool for pharmacokinetic research. While its therapeutic potential is likely attenuated compared to colchicine due to its significantly lower affinity for tubulin, it may still exhibit similar, albeit less potent, biological activities, including anti-inflammatory and anticancer effects. Further research is required to fully elucidate the pharmacological profile of iso-colchicine and to determine if its potentially wider therapeutic window could offer advantages over the more potent but also more toxic parent compound, colchicine. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic applications of this intriguing molecule.

References

Methodological & Application

iso-Colchicine-d3 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of iso-Colchicine-d3, a deuterated derivative of iso-colchicine. As a structural analog of colchicine, a well-known tubulin-binding agent, this compound is anticipated to exhibit similar effects on microtubule dynamics, cell proliferation, apoptosis, and inflammation. The following protocols are designed to enable the robust evaluation of these activities in a laboratory setting.

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the in vitro assembly of microtubules. Colchicine and its analogs are known to inhibit tubulin polymerization.

Experimental Protocol

A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit (e.g., from Cytoskeleton, Inc.) or by preparing the components individually.

Materials:

  • Tubulin protein (porcine brain, >99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • This compound

  • Nocodazole (positive control)

  • Paclitaxel (stabilizing control)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin protein, GTP, and the fluorescent reporter in General Tubulin Buffer.

  • Add the diluted this compound, controls (Nocodazole, Paclitaxel, DMSO), or buffer to the wells of a pre-chilled 384-well plate.

  • Initiate the polymerization reaction by adding the tubulin mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every 30-60 seconds for at least 60 minutes. The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass for each condition.

Data Presentation
CompoundConcentrationRate of Polymerization (RFU/min)Maximum Polymer Mass (RFU)% Inhibition
Vehicle (DMSO)-ValueValue0%
This compoundConc. 1ValueValueValue
Conc. 2ValueValueValue
Conc. 3ValueValueValue
NocodazoleControl Conc.ValueValueValue
PaclitaxelControl Conc.ValueValueN/A (Stabilizer)

RFU: Relative Fluorescence Units

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound and control dilutions add_compounds Add compounds to 384-well plate prep_compound->add_compounds prep_mix Prepare tubulin polymerization mix on ice add_mix Add tubulin mix to initiate polymerization prep_mix->add_mix add_compounds->add_mix incubate Incubate at 37°C in plate reader add_mix->incubate read_fluorescence Measure fluorescence over time incubate->read_fluorescence plot_curves Plot polymerization curves read_fluorescence->plot_curves calculate Calculate polymerization rate and max polymer mass plot_curves->calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. The MTT assay is a colorimetric assay that measures metabolic activity.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and doxorubicin in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds or controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
CompoundConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle (DMSO)-Value100%
This compoundConc. 1ValueValue
Conc. 2ValueValue
Conc. 3ValueValue
DoxorubicinControl Conc.ValueValue

Calculated IC50 Values:

CompoundIC50 (µM)
This compoundValue
DoxorubicinValue

Apoptosis Assay

This assay quantifies the induction of apoptosis (programmed cell death) by this compound. The Annexin V-FITC and Propidium Iodide (PI) staining method is a common technique used with flow cytometry.

Experimental Protocol

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Staurosporine (positive control for apoptosis)

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound, staurosporine, or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Data Presentation
TreatmentConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)-ValueValueValue
This compoundConc. 1ValueValueValue
Conc. 2ValueValueValue
Conc. 3ValueValueValue
StaurosporineControl Conc.ValueValueValue

Apoptosis Signaling Pathway

G isoColchicine This compound Tubulin Tubulin isoColchicine->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule inhibition of polymerization MitochondrialPathway Mitochondrial Pathway (Intrinsic) Microtubule->MitochondrialPathway triggers Caspase9 Caspase-9 Activation MitochondrialPathway->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by tubulin disruption.

Anti-inflammatory Assays

This compound, like colchicine, is expected to have anti-inflammatory properties. These can be assessed by measuring the inhibition of pro-inflammatory cytokine release and NLRP3 inflammasome activation.

Pro-inflammatory Cytokine Release Assay (ELISA)

This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released from immune cells.

Experimental Protocol:

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) to stimulate inflammation

  • This compound

  • Dexamethasone (positive control)

  • DMSO (vehicle control)

  • Human TNF-α and IL-6 ELISA kits

Procedure:

  • If using THP-1 cells, differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

  • Pre-treat the differentiated THP-1 cells or PBMCs with various concentrations of this compound or controls for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce cytokine production.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release compared to the LPS-stimulated vehicle control.

NLRP3 Inflammasome Activation Assay

This assay assesses the ability of this compound to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.

Experimental Protocol:

Materials:

  • Differentiated THP-1 cells

  • LPS

  • Nigericin or ATP (NLRP3 activators)

  • This compound

  • Parthenolide (NLRP3 inhibitor, positive control)

  • Human IL-1β ELISA kit

  • Western blot reagents for caspase-1 detection

Procedure:

  • Prime differentiated THP-1 cells with LPS for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Pre-treat the primed cells with this compound or controls for 1 hour.

  • Activate the NLRP3 inflammasome by adding nigericin or ATP for 30-60 minutes.

  • Collect the cell culture supernatants and cell lysates.

  • Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

  • Analyze the cell lysates for the presence of cleaved (active) caspase-1 p20 subunit by Western blotting.

Data Presentation (Cytokine Release & Inflammasome Activation)
TreatmentConcentrationTNF-α Release (pg/mL)% InhibitionIL-6 Release (pg/mL)% InhibitionIL-1β Release (pg/mL)% Inhibition
Untreated-ValueN/AValueN/AValueN/A
LPS + Vehicle-Value0%Value0%Value0%
LPS + this compoundConc. 1ValueValueValueValueValueValue
Conc. 2ValueValueValueValueValueValue
LPS + Dexamethasone/ParthenolideControl Conc.ValueValueValueValueValueValue

Anti-inflammatory Signaling Pathway

G isoColchicine This compound Tubulin Tubulin isoColchicine->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule inhibition of polymerization NLRP3 NLRP3 Inflammasome Assembly Microtubule->NLRP3 inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Application Notes and Protocols for the Quantification of Colchicine using iso-Colchicine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of colchicine in biological matrices, such as human plasma, using iso-colchicine-d3 as an internal standard (IS). The protocols detailed below leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

Colchicine is a potent therapeutic agent primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1] Due to its narrow therapeutic index and potential for toxicity, accurate and precise quantification in biological fluids is essential. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.

This compound, a deuterated analog of an inactive isomer of colchicine, serves as an ideal internal standard. While structurally very similar to colchicine, facilitating co-extraction and similar chromatographic behavior, its distinct mass allows for separate detection by the mass spectrometer. A key advantage is that iso-colchicine is biologically inactive, ensuring that the internal standard does not interfere with the biological system under study.

Experimental Protocols

This section details the necessary steps for the quantification of colchicine in human plasma using this compound as an internal standard. The methodology is adapted from validated protocols for deuterated colchicine internal standards.[2][3][4]

1. Materials and Reagents

  • Colchicine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents.

2. Preparation of Stock and Working Solutions

  • Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve colchicine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration appropriate for spiking in plasma samples.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 0.5 mL of the mobile phase.[4]

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 100 x 3 mm, 2.6 µm)
Mobile Phase A: 10 mM Ammonium formate (pH 3.5) in waterB: Methanol
Gradient Isocratic or gradient elution (e.g., 20:80, v/v of A:B)
Flow Rate 0.25 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C
Run Time Approximately 3-4 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument (e.g., 1.0 kV)
Source Temperature Optimized for instrument (e.g., 150°C)
Desolvation Gas Nitrogen
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Colchicine 400.3358.3200Optimized
This compound 403.3361.3200Optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for colchicine is [M+H]+ at m/z 400.3, and a common product ion is m/z 358.3.[4] For this compound, the precursor ion will be [M+H]+ at m/z 403.3, and a likely product ion would be m/z 361.3, reflecting the deuterated acetyl group.[3]

Data Presentation and Validation

Calibration Curve and Linearity A calibration curve is constructed by plotting the peak area ratio of colchicine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

Table 4: Typical Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.04 - 0.5 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%
Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of matrix factor < 15%Minimal

Data adapted from validated methods for colchicine using deuterated internal standards.[4][5]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Colchicine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Spike with this compound plasma->is_spike Add Internal Standard spe Solid Phase Extraction (SPE) is_spike->spe Load onto SPE cartridge elute Elution spe->elute Wash and Elute lc LC Separation (C18 Column) elute->lc Inject ms MS/MS Detection (MRM) lc->ms Ionization and Fragmentation integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Colchicine / IS) integrate->ratio curve Calibration Curve ratio->curve quant Quantify Colchicine Concentration curve->quant

Caption: Workflow for colchicine quantification.

Colchicine's Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Colchicine exerts its anti-inflammatory effects primarily by disrupting microtubule polymerization. This disruption has downstream effects on various inflammatory pathways, most notably the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[6][7][8][9] The inflammasome is a multi-protein complex that, when activated, leads to the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

G Colchicine's Inhibition of the NLRP3 Inflammasome Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome Assembly cluster_cytokines Cytokine Maturation & Release stimuli e.g., Urate Crystals, ATP nlrp3 NLRP3 stimuli->nlrp3 Activates asc ASC nlrp3->asc Recruits pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruits cas1 Active Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves il1b Mature IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation Promotes colchicine Colchicine microtubules Microtubule Polymerization colchicine->microtubules Inhibits microtubules->nlrp3 Required for assembly

Caption: Colchicine inhibits NLRP3 inflammasome.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of colchicine in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required in clinical and research settings. The detailed protocols and validation parameters serve as a comprehensive guide for the implementation of this analytical method.

References

Application Notes and Protocols for iso-Colchicine-d3 in Microtubule Dynamics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing iso-Colchicine-d3, a deuterated analog of isocolchicine, in the study of microtubule dynamics. Given the limited direct literature on this compound, the provided information is based on the well-established activities of colchicine and its isomers. The primary use of deuterated analogs like this compound is often in metabolic stability, pharmacokinetic studies, or as internal standards in mass spectrometry-based assays, with the core biological activity expected to be comparable to the non-deuterated form.

Mechanism of Action

iso-Colchicine, like its parent compound colchicine, exerts its biological effects by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer.[1][2] This binding inhibits the polymerization of tubulin into microtubules.[3][4] At low concentrations, the tubulin-colchicine complex can incorporate into the growing ends of microtubules, suppressing dynamic instability without causing significant depolymerization.[5] At higher concentrations, it leads to microtubule depolymerization.[6] This disruption of the microtubule cytoskeleton interferes with various cellular processes, including mitosis, cell motility, and intracellular transport, ultimately leading to cell cycle arrest and apoptosis.[7]

Key Applications

  • In vitro tubulin polymerization assays: To quantify the inhibitory effect of this compound on microtubule formation.

  • Cell-based immunofluorescence microscopy: To visualize the disruption of the microtubule network in cells treated with this compound.

  • Cell viability and proliferation assays: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Mass spectrometry-based proteomics: To study the interaction of this compound with tubulin and other cellular proteins. The deuterated nature of the compound makes it a valuable tool for these studies.

Quantitative Data Summary

The following tables summarize quantitative data for colchicine and related compounds, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Tubulin SourceAssay ConditionsReference
Colchicine~1Porcine Brain40 µM tubulin, 1 mM GTP, 37°C[8]
Combretastatin A-4~2.5Porcine Brain40 µM tubulin, 1 mM GTP, 37°C[8]
Nocodazole~5Porcine Brain40 µM tubulin, 1 mM GTP, 37°C[8]
G13 (analogue)13.5Not specifiedNot specified[9]
Colchicine8.1Not specifiedNot specified[9]

Table 2: Cellular Activity of Microtubule Depolymerizing Agents

CompoundCell LineGI50 (nM) (Cell Viability)IC50 (nM) (Microtubule Depolymerization)Reference
ColchicineHeLa9.17 ± 0.60786.67 ± 81.72[8]
NocodazoleHeLa49.33 ± 2.60350.00 ± 76.38[8]
Combretastatin A-4HeLa0.93 ± 0.074.50 ± 0.76[8]
VinblastineHeLa0.73 ± 0.024.83 ± 0.17[8]
ColchicineRPE-130.00 ± 1.73Not Reported[8]
NocodazoleRPE-181.67 ± 4.41Not Reported[8]
Combretastatin A-4RPE-14.16 ± 1.42Not Reported[8]
VinblastineRPE-10.70 ± 0.77Not Reported[8]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is adapted from established methods to measure the effect of this compound on tubulin polymerization by monitoring the change in turbidity.[4]

Materials:

  • Purified tubulin (>99% pure)

  • This compound stock solution (in DMSO)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin Solution: Resuspend purified tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL (40 µM). Keep on ice.

  • Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing General Tubulin Buffer, 10% (v/v) glycerol, and the desired concentration of this compound or vehicle control (DMSO).

  • Initiation of Polymerization: Add the tubulin solution to the reaction mix. The final tubulin concentration should be 2 mg/mL (20 µM). Mix gently by pipetting.

  • GTP Addition: Add GTP to a final concentration of 1 mM to initiate polymerization.

  • Turbidity Measurement: Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate. Measure the absorbance at 340 nm every 15 seconds for at least 60 minutes in a temperature-controlled plate reader set to 37°C.[10]

  • Data Analysis: Plot absorbance (OD340) versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

G Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution (4 mg/mL in Buffer) mix Combine Tubulin and Reaction Mix prep_tubulin->mix prep_reagents Prepare Reaction Mix (Buffer, Glycerol, this compound) prep_reagents->mix add_gtp Add GTP (1 mM) to Initiate Polymerization mix->add_gtp measure Measure Absorbance at 340 nm (37°C, every 15s for 60 min) add_gtp->measure plot_kinetics Plot Absorbance vs. Time measure->plot_kinetics calculate_ic50 Calculate IC50 Value plot_kinetics->calculate_ic50 G Workflow: Immunofluorescence Staining of Microtubules cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging seed_cells Seed Cells on Coverslips treat_cells Treat with this compound seed_cells->treat_cells fix Fix with 4% PFA treat_cells->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with 1% BSA permeabilize->block primary_ab Incubate with Primary Antibody (anti-α-tubulin) block->primary_ab secondary_ab Incubate with Secondary Antibody (fluorescently labeled) primary_ab->secondary_ab dapi Stain Nuclei with DAPI secondary_ab->dapi mount Mount Coverslips dapi->mount visualize Visualize with Fluorescence Microscope mount->visualize G Mechanism of Action of this compound iso_colchicine This compound tubulin αβ-Tubulin Heterodimer iso_colchicine->tubulin Binds to β-tubulin tubulin_complex Tubulin-iso-Colchicine-d3 Complex iso_colchicine->tubulin_complex tubulin->tubulin_complex microtubule Microtubule Polymerization tubulin_complex->microtubule Inhibits disruption Disruption of Microtubule Dynamics tubulin_complex->disruption microtubule->disruption mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for iso-Colchicine-d3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing iso-Colchicine-d3 in cell culture experiments. While this compound is a deuterated form of iso-colchicine, its in vitro biological activity is expected to be comparable to that of its non-deuterated counterpart, colchicine. The primary applications of this compound in a research setting are related to its utility as an internal standard in mass spectrometry-based tracer studies for pharmacokinetic and metabolic profiling. However, its effects on cellular mechanics are rooted in the well-established actions of colchicine. The following protocols and data are based on studies using colchicine and are directly applicable to experiments with this compound for investigating its effects on cell viability, cell cycle, and microtubule dynamics.

Mechanism of Action

This compound, like colchicine, exerts its biological effects primarily by disrupting microtubule polymerization. It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule network has several downstream consequences, including:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, this compound arrests cells in the G2/M phase of the cell cycle.

  • Inhibition of Cell Proliferation and Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This makes it a compound of interest in cancer research.

  • Inhibition of Inflammatory Responses: Colchicine has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. This is achieved by preventing the assembly of the inflammasome complex, which is dependent on microtubule integrity.

Data Presentation

Table 1: IC50 Values of Colchicine in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of colchicine in different cancer cell lines, providing a reference for determining appropriate experimental concentrations of this compound.

Cell LineCancer TypeIC50 (µM)
BT-12Atypical Teratoid/Rhabdoid Tumor0.016[1]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[1]
HepG-2Liver Cancer7.40[2]
HCT-116Colon Cancer9.32[2]
MCF-7Breast Cancer10.41[2]
A549Lung Cancer-
H1299Lung Cancer-
DU-145Prostate Cancer-

Note: Specific IC50 values for A549, H1299, and DU-145 were not found in the provided search results, but these cell lines are commonly used in cancer research.

Table 2: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells

This table illustrates the dose-dependent effect of colchicine on the cell cycle distribution of MCF-7 breast cancer cells after 24 hours of treatment.

Colchicine Concentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)62.98 ± 0.98-62.98 ± 0.98
0.1--63.70 ± 2.50
10--73.20 ± 2.10
100--80.00 ± 2.20

Data adapted from a study on MCF-7 cells, showing a significant increase in the G2/M population with increasing concentrations of colchicine.[3]

Mandatory Visualization

Signaling Pathway of this compound Action cluster_cell Cell This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Required for NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Microtubule Polymerization->NLRP3 Inflammasome Assembly Required for G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Can trigger Inflammation Inflammation NLRP3 Inflammasome Assembly->Inflammation Reduces Experimental Workflow for Cell Viability Assay Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment 24h Incubation Incubation Drug Treatment->Incubation 24-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

References

Application Notes and Protocols for iso-Colchicine-d3 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Colchicine-d3 is a deuterated analog of colchicine, a well-characterized microtubule-disrupting agent with potent anti-inflammatory properties. The incorporation of deuterium can potentially alter the pharmacokinetic profile of the molecule, offering advantages in metabolic stability and tracing studies. These application notes provide a comprehensive overview of the dosage, administration, and relevant biological pathways for the use of this compound in preclinical animal research, based on the extensive data available for its parent compound, colchicine.

Disclaimer: No direct studies utilizing this compound in animal models were identified. The following dosage and protocol recommendations are based on studies conducted with colchicine. Researchers should consider that the deuteration may affect the pharmacokinetics of this compound, and therefore, initial dose-response studies are highly recommended to establish the optimal dosage for specific experimental models.

Mechanism of Action

Colchicine, and presumably this compound, exerts its biological effects primarily by binding to tubulin, the protein subunit of microtubules. This binding inhibits microtubule polymerization and disrupts microtubule dynamics.[1][2] This disruption interferes with various cellular processes that are highly dependent on a functional microtubule network, including:

  • Inhibition of Inflammatory Cell Activity: Disruption of microtubules in neutrophils impairs their migration, adhesion, and degranulation, thereby reducing the inflammatory response.[1][2]

  • Inflammasome Inhibition: Colchicine can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that promotes the release of pro-inflammatory cytokines like IL-1β.

  • Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, colchicine can arrest cells in metaphase.

  • Modulation of Signaling Pathways: Colchicine has been shown to interfere with several signaling pathways, including the RhoA/ROCK pathway and TNF-α-induced NF-κB activation.[1]

Data Presentation: Recommended Dosage for Animal Studies

The following tables summarize colchicine dosages used in various animal studies. These can serve as a starting point for determining the appropriate dosage of this compound.

Table 1: Recommended Colchicine Dosage for Mice

Indication/ModelStrainRoute of AdministrationDosage RangeVehicleReference
Anti-inflammatoryC57BL/6JIntraperitoneal (IP)0.02 - 0.2 mg/kgNot Specified[3][4]
Protection from lethal anti-Fas antibodyNot SpecifiedIntraperitoneal (IP)2 mg/kgDMSO[5]
Hepatotoxicity StudyC57BL6/NIntraperitoneal (IP)0.25 - 4 mg/kgPhosphate-buffered saline (PBS)[6]

Table 2: Recommended Colchicine Dosage for Rats

Indication/ModelStrainRoute of AdministrationDosage RangeVehicleReference
Acute Oral ToxicitySprague-DawleyOral Gavage10 - 30 mg/kgSaline or Half and Half cream[1][7]
Experimental LeukemiaWhite AlbinoIntraperitoneal (IP)0.07 - 0.21 mg/kgNot Specified[8]
Transdermal Delivery StudyWistarOral Gavage0.05 mg/mL solution (1 mL)Normal Saline[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Mice

This protocol is adapted from studies investigating the anti-inflammatory and protective effects of colchicine.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Appropriate animal balance

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of this compound in sterile PBS or saline. For example, to achieve a dose of 2 mg/kg in a 25g mouse with an injection volume of 100 µL, a stock solution of 0.5 mg/mL would be required.

    • Vortex the solution to ensure it is fully dissolved.

  • Animal Handling and Injection:

    • Weigh the mouse to accurately calculate the required dose.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum or bladder.

    • Insert the needle at a 15-20 degree angle with the bevel up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration in Rats

This protocol is based on studies assessing the oral toxicity and bioavailability of colchicine.

Materials:

  • This compound

  • Sterile 0.9% Saline

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Sterile syringes (1-3 mL)

  • Appropriate animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension or solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and a gavage volume of 1-2 mL for an adult rat.

  • Animal Handling and Administration:

    • Weigh the rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat to prevent movement.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound solution.

    • Gently remove the gavage needle and return the rat to its cage.

    • Observe the animal for any signs of distress or regurgitation.

Mandatory Visualization

Colchicine Signaling Pathway

The following diagram illustrates the key signaling pathways affected by colchicine.

Colchicine_Signaling_Pathway Colchicine This compound (Colchicine) Tubulin Tubulin Colchicine->Tubulin binds NLRP3 NLRP3 Inflammasome Colchicine->NLRP3 inhibits RhoA RhoA/ROCK Pathway Colchicine->RhoA inhibits NFkB TNF-α induced NF-κB Pathway Colchicine->NFkB inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Neutrophil Neutrophil Functions (Migration, Adhesion, Degranulation) Microtubule->Neutrophil Mitosis Mitotic Spindle Formation Microtubule->Mitosis Inflammation Inflammation Neutrophil->Inflammation reduces Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b IL1b->Inflammation CellCycle Cell Cycle Arrest (Metaphase) Mitosis->CellCycle RhoA->Inflammation NFkB->Inflammation

Caption: Mechanism of action of this compound.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model of inflammation.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (e.g., paw volume, weight) grouping->baseline induction Induction of Inflammation (e.g., carrageenan injection) baseline->induction treatment Treatment Administration (Vehicle, this compound) induction->treatment monitoring Monitoring & Data Collection (e.g., edema, pain response) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

Caption: A typical experimental workflow.

References

Application Note: Quantification of iso-Colchicine-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of iso-colchicine-d3 in human plasma. The methodology utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and toxicology assessments involving this compound.

Introduction

Colchicine is a potent anti-inflammatory medication primarily used for the treatment of gout. iso-Colchicine is a key isomer and metabolite of colchicine. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations in sample processing. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma, which can be adapted for related studies.

Experimental

Materials and Reagents

  • This compound (Reference Standard)

  • Colchicine (for method development, if necessary)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade, Milli-Q or equivalent)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction solvents (e.g., dichloromethane, n-hexane, isopropanol).[1][2][3]

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is outlined below, which generally provides cleaner extracts.[1][4]

  • To 200 µL of human plasma, add the internal standard solution.[4]

  • Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.[4]

  • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or an acetonitrile/water mixture).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[2][3]

  • Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[5]

Liquid Chromatography Conditions

The following table summarizes typical liquid chromatography parameters for the analysis of colchicine and its analogs.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Formate[4][5]
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol[4][5]
Flow Rate 0.2 - 0.5 mL/min[5][6]
Gradient Optimized for separation of this compound from matrix components
Column Temperature 40 °C
Injection Volume 5 - 20 µL[5]

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage Optimized for maximum signal (e.g., 3.0 - 4.5 kV)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C[1]
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

MRM Transitions

The following table lists the theoretical MRM transitions for this compound. These should be optimized by direct infusion of a standard solution. The transitions for colchicine are provided for reference.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Colchicine400.3358.3To be optimized
This compound 403.3 361.3 To be optimized
Results and Discussion

Method Validation

The method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity

A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of approximately 0.1 to 100 ng/mL is typically achievable for similar analytes.[7]

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).[4]

Recovery

The extraction recovery of this compound from human plasma should be determined by comparing the peak area of the analyte from extracted samples to that of post-extraction spiked samples.

QC LevelMean Recovery (%)%RSD
Low QC>85%<15%
Medium QC>85%<15%
High QC>85%<15%
Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The method is suitable for a variety of research and development applications where accurate measurement of this compound is required.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking calibration standards and quality control samples.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
  • Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

  • Add 200 µL of the respective plasma sample to each tube.

  • Spike with the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried residue with 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

LCMSMS_Workflow Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS SPE Solid Phase Extraction (SPE) IS->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon Inject Injection Recon->Inject LC LC Separation (C18 Column) Inject->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for LC-MS/MS detection of this compound.

Signaling_Pathway_Placeholder cluster_cellular_effects Cellular Effects of Colchicine/iso-Colchicine cluster_analytical_logic Analytical Quantification Logic Colchicine Colchicine / iso-Colchicine Tubulin Binds to Tubulin Colchicine->Tubulin Colchicine->Tubulin Microtubule Disrupts Microtubule Polymerization Tubulin->Microtubule Tubulin->Microtubule Mitosis Inhibits Mitosis Microtubule->Mitosis Microtubule->Mitosis Inflammation Reduces Inflammation Microtubule->Inflammation Microtubule->Inflammation Analyte This compound (Analyte) ResponseRatio Calculate Peak Area Ratio (Analyte/IS) Analyte->ResponseRatio Analyte->ResponseRatio IS Internal Standard (Known Concentration) IS->ResponseRatio IS->ResponseRatio CalCurve Compare to Calibration Curve ResponseRatio->CalCurve ResponseRatio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration CalCurve->Concentration

Caption: Cellular effects of colchicine and analytical logic.

References

Application Notes and Protocols for iso-Colchicine-d3 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Colchicine-d3 is a deuterated analog of iso-colchicine, an isomer of the well-known microtubule-disrupting agent, colchicine. The incorporation of deuterium can offer advantages in metabolic studies and as an internal standard in mass spectrometry-based analytical methods. Proper preparation and understanding of the stability of this compound solutions are critical for obtaining accurate and reproducible experimental results.

This document provides detailed protocols for the preparation of this compound solutions and an overview of its expected stability based on data from its non-deuterated counterpart, colchicine. Due to the limited availability of specific stability data for this compound, the information presented herein leverages the extensive research on colchicine as a reliable proxy. Deuteration is not expected to significantly alter the chemical stability of the molecule in solution under typical laboratory conditions.

Chemical and Physical Properties

PropertyValue
Chemical Name N-[(7S)-5,6,7,10-Tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo[a]heptalen-7-yl]acetamide-d3
Molecular Formula C₂₂H₂₂D₃NO₆
Molecular Weight 402.46 g/mol
Appearance Faintly Yellow Crystalline Powder[1]

Solution Preparation Protocols

1. General Recommendations:

  • Safety Precautions: this compound, like colchicine, is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.

  • Light Sensitivity: Colchicine and its analogs are light-sensitive. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent Selection: The choice of solvent will depend on the intended application. Common solvents for colchicine and its analogs include water, ethanol, and dimethyl sulfoxide (DMSO).

2. Protocol for Preparing an Aqueous Stock Solution (1 mg/mL):

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution: Add a small amount of the chosen solvent (e.g., 5 mL of sterile, distilled water) to the vial containing the this compound powder.

  • Vortexing/Sonication: Gently vortex or sonicate the solution to aid in dissolution. Colchicine is soluble in water at approximately 45 mg/mL.[2][3]

  • Final Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): For cell culture or other sterile applications, the solution can be filter-sterilized through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in an amber vial at 2-8°C for short-term storage or at -20°C for long-term storage.

3. Protocol for Preparing a Stock Solution in Organic Solvents (e.g., Ethanol or DMSO):

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the desired volume of absolute ethanol or DMSO. Colchicine is soluble in ethanol at approximately 50 mg/mL and in DMSO at high concentrations.[2][3] Gentle warming may be required to fully dissolve the compound in ethanol.

  • Storage: Store the stock solution in an amber vial at -20°C.

Stability of this compound Solutions

The stability of this compound in solution is expected to be comparable to that of colchicine. The primary degradation pathways for colchicine are hydrolysis (especially under alkaline conditions) and photodegradation.

Summary of Colchicine Solution Stability:

SolventStorage TemperatureDurationStability Notes
Aqueous Solution2-8°CUp to 1 monthProtect from light. Sterilized solutions are more stable.[4]
Aqueous Solution-20°CSeveral monthsGenerally considered stable.[4]
Ethanol2-8°CAt least 6 monthsWhen protected from light.[2][3]
DMSO-20°CExpected to be stable for monthsCommonly used for long-term storage of stock solutions.

Forced Degradation Studies on Colchicine:

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of colchicine under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperatureObserved Degradation
Acidic Hydrolysis1 M HCl1 hour80°CMinimal to no degradation[5][6]
Alkaline Hydrolysis1 M NaOH1 hour80°CSignificant degradation[5][6]
Oxidative30% H₂O₂1 hourRoom TemperatureMinimal to no degradation[5][6]
Thermal-1 hour80°CMinimal to no degradation[5][6]
PhotolyticUV light24 hoursRoom TemperatureDegradation observed

Experimental Protocols

Protocol for a Forced Degradation Study of this compound Solution:

This protocol outlines a general procedure for assessing the stability of an this compound solution under stress conditions.

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Aliquot for Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each stress condition.

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 1 M HCl.

    • Alkaline: Add an equal volume of 1 M NaOH.

    • Oxidative: Add an equal volume of 30% H₂O₂.

    • Thermal: Place a vial in an oven at 80°C.

    • Photolytic: Expose a vial to a UV light source.

    • Control: Keep one vial under normal storage conditions (e.g., 2-8°C, protected from light).

  • Incubation: Incubate the samples for a defined period (e.g., 1, 4, 8, 24 hours).

  • Neutralization (for acidic and alkaline samples): After incubation, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Sample Preparation for Analysis: Dilute the samples to a suitable concentration for analysis with the mobile phase of the analytical method.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method (Example):

This is an example HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer at a slightly acidic pH). A common mobile phase is a mixture of acetonitrile and 10 mM NaH₂PO₄ (pH 3.0, 35:65, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 350 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve adjust Adjust to Final Volume dissolve->adjust aliquot Aliquot Stock Solution adjust->aliquot acid Acidic Stress aliquot->acid base Alkaline Stress aliquot->base oxidative Oxidative Stress aliquot->oxidative thermal Thermal Stress aliquot->thermal photo Photolytic Stress aliquot->photo control Control aliquot->control neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize control->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc signaling_pathway cluster_tubulin Microtubule Dynamics cluster_colchicine Inhibition by this compound cluster_effects Cellular Effects tubulin αβ-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization complex Tubulin-Colchicine Complex tubulin->complex mt->tubulin Depolymerization colchicine This compound colchicine->tubulin colchicine->complex disruption Microtubule Disruption complex->disruption Inhibits Polymerization mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols: iso-Colchicine-d3 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Therefore, these application notes will focus on the well-documented anti-cancer properties of colchicine, the parent compound. The protocols described can be adapted for studies where iso-Colchicine-d3 would serve as an analytical standard to quantify colchicine's concentration and distribution in preclinical models.

Introduction to Colchicine in Cancer Research

Colchicine is a naturally occurring alkaloid extracted from plants like Colchicum autumnale.[1][2] It is a well-known microtubule-destabilizing agent that exerts potent antimitotic effects.[1][3] By binding to tubulin, the protein subunit of microtubules, colchicine inhibits microtubule polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and eventual induction of apoptosis (programmed cell death).[2][4] While its clinical use as a primary anti-cancer agent is limited by a narrow therapeutic index and toxicity to normal cells, colchicine and its derivatives remain valuable tools in cancer research and are lead compounds for developing novel, less toxic anti-cancer drugs.[1][2][5]

Mechanism of Action and Key Signaling Pathways

Colchicine's primary anti-cancer effect stems from its interaction with the cellular cytoskeleton.

  • Microtubule Disruption: Colchicine binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3]

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the metaphase of mitosis (G2/M phase).[2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[6][7] This is characterized by:

    • Increased production of Reactive Oxygen Species (ROS).[4][6]

    • Loss of mitochondrial membrane potential.[6][7]

    • Upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[6][7]

    • Release of cytochrome c from the mitochondria.[8]

    • Activation of executioner caspases, such as caspase-3, which leads to cell death.[6][9]

  • Involvement of Signaling Pathways: The p38 MAP kinase signaling pathway has been shown to regulate colchicine-induced apoptosis in colon cancer cells.[6][7]

Below is a diagram illustrating the primary mechanism of action of colchicine.

Colchicine_Mechanism cluster_cell Cancer Cell Colchicine Colchicine Tubulin Tubulin Dimers Colchicine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Spindle Mitotic Spindle (Disrupted) Microtubules->Spindle Formation (Blocked) Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of colchicine-induced cell cycle arrest and apoptosis.

The following diagram illustrates the key signaling cascade in colchicine-induced apoptosis.

Apoptosis_Pathway Colchicine Colchicine p38 p38 MAPK (Phosphorylation ↑) Colchicine->p38 Mito Mitochondrion Colchicine->Mito p38->Mito ROS ROS ↑ Mito->ROS Bcl2 Bcl-2 ↓ Mito->Bcl2 BAX BAX ↑ Mito->BAX Casp3 Caspase-3 (Cleaved/Active) Mito->Casp3 via Cytochrome c (not shown) Bcl2->Casp3 Inhibits BAX->Casp3 Activates Death Apoptotic Cell Death Casp3->Death

Caption: Simplified signaling pathway of colchicine-induced apoptosis.

Quantitative Data Summary

The anti-cancer efficacy of colchicine has been quantified in various preclinical models.

Table 1: In Vitro Efficacy of Colchicine in Cancer Cell Lines

Cell Line Cancer Type Assay Concentration Effect Reference
HT-29 Human Colon Cancer Apoptosis Assay 1 µg/mL Induction of early apoptosis [6][7]
Saos-2, U2OS Human Osteosarcoma Colony Formation 10-30 nM Significant inhibition of colony-forming ability [4]
Saos-2, U2OS Human Osteosarcoma Migration Assay 10-30 nM Significant inhibition of cell migration [4]
AGS, NCI-N87 Human Gastric Cancer Proliferation Assay 2-10 ng/mL Dose-dependent inhibition of proliferation [9]
NCI-N87 Human Gastric Cancer Apoptosis Assay 10 ng/mL Apoptosis rate increased to 76.6% from 3.54% (control) [9]

| Various | Various Cancers | Cell Cycle Analysis | 2.5-60 nM | G2/M phase arrest |[10] |

Table 2: In Vivo and Clinical Study Data for Colchicine

Study Type Population Dosage/Metric Finding Reference
Xenograft Model Nude mice with NCI-N87 tumors 0.05-0.10 mg/kg/day Remarkable suppression of tumor growth [9]
Cohort Study Male gout patients Hazard Ratio (HR) Reduced risk of all-cause cancers (HR: 0.85) [3][11]
Cohort Study Male gout patients Hazard Ratio (HR) Reduced risk of prostate (HR: 0.68) and colorectal cancer (HR: 0.75) [3]

| Cohort Study | Patients with IMIDs | adj. Hazard Ratio (aHR) | Reduced risk of colorectal cancer (aHR: 0.22) |[8][12] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of colchicine.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent effect of colchicine on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Colchicine stock solution (in DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of colchicine in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of colchicine (e.g., 0, 1, 10, 20, 30, 50, 100 nM). Include a vehicle control (medium with DMSO, if used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following colchicine treatment.

Materials:

  • Cancer cells treated with colchicine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture and treat cells with desired concentrations of colchicine for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of colchicine in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., NCI-N87)

  • Colchicine solution for administration

  • Vehicle control (e.g., normal saline)

  • Calipers for tumor measurement

Protocol:

  • Cell Injection: Subcutaneously inject 5 x 10⁶ cancer cells in 200 µL of PBS or medium into the flank of each mouse.[9]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 6-8 mm in diameter).[9]

  • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, positive control like 5-FU, low-dose colchicine, high-dose colchicine).

  • Treatment: Administer treatment as per the study design. For example, daily gavage of colchicine at 0.05 mg/kg and 0.10 mg/kg.[9]

  • Monitoring: Measure tumor volume (Volume = length × width² × 0.52) and mouse body weight every 3-5 days.[4][9]

  • Endpoint: Continue the experiment for a set duration (e.g., 15 days) or until tumors in the control group reach a predetermined size.[4]

  • Analysis: Sacrifice the mice, excise the tumors for weighing and further analysis (e.g., histology, Western blot). Compare tumor growth rates between the groups.

The following diagram outlines a general workflow for preclinical evaluation of colchicine.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Lines A2 Dose-Response (MTT Assay) A1->A2 A3 Mechanism Studies (Apoptosis, Cell Cycle) A2->A3 A4 Migration/ Invasion Assays A3->A4 B1 Tumor Xenograft Model A4->B1 Promising Results B2 Colchicine Treatment B1->B2 B3 Monitor Tumor Growth & Toxicity B2->B3 B4 Endpoint Analysis (Tumor Weight, etc.) B3->B4

Caption: General workflow for preclinical cancer research using colchicine.

References

Application Notes: iso-Colchicine-d3 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

iso-Colchicine-d3 is a stable isotope-labeled analog of colchicine, a widely used anti-inflammatory medication.[1][2][3] Stable isotope labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (²H or d).[4][5] This labeling provides a unique mass signature that allows the compound to be distinguished from its endogenous or unlabeled counterparts using mass spectrometry (MS).[5][6][7] This characteristic makes this compound an invaluable tool for researchers, scientists, and drug development professionals in conducting detailed metabolic and pharmacokinetic studies of colchicine.[4][8]

Principle of Use

When this compound is introduced into a biological system, it behaves chemically and biologically almost identically to unlabeled colchicine.[5] However, due to the three-dalton mass difference from the deuterium labeling, it can be selectively detected and quantified by mass spectrometry.[9][10] This allows for precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of colchicine without the need for radioactive isotopes.[5][7]

Applications

  • Pharmacokinetic (PK) Studies: this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of colchicine in biological matrices such as plasma, urine, and tissue samples.[9][10][11] This is crucial for determining key PK parameters like bioavailability, clearance, volume of distribution, and half-life.[5][12]

  • Metabolite Identification: By administering this compound, researchers can readily distinguish drug-related metabolites from endogenous molecules in complex biological samples. The characteristic isotopic pattern of the labeled drug is passed on to its metabolites, facilitating their identification.

  • Drug-Drug Interaction Studies: The co-administration of unlabeled colchicine and a potential interacting drug, with this compound as a tracer, can elucidate the effect of the co-administered drug on the metabolism of colchicine.[13][14][15] Colchicine is a substrate for the metabolic enzyme CYP3A4 and the P-glycoprotein (P-gp) transporter.[15][16][17]

  • Bioavailability and Bioequivalence Studies: Stable isotope-labeled drugs are instrumental in comparing different formulations of a drug or assessing its absorption via different administration routes.[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical procedure for assessing the pharmacokinetics of colchicine using this compound as a tracer in rats.

1. Materials and Reagents:

  • This compound

  • Unlabeled Colchicine (for calibration standards and quality controls)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][11]

2. Experimental Workflow:

G cluster_0 Animal Dosing and Sampling cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Acclimatize rats for 7 days B Fast rats overnight A->B C Administer this compound orally (e.g., 1 mg/kg) B->C D Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) C->D E Centrifuge blood to separate plasma D->E F Store plasma at -80°C until analysis E->F G Prepare plasma samples for analysis (protein precipitation or solid-phase extraction) I Inject processed samples, standards, and QCs into LC-MS/MS system G->I H Prepare calibration standards and quality controls with unlabeled colchicine and this compound (as internal standard) H->I J Quantify colchicine concentrations using a validated method I->J K Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) J->K L Generate concentration-time profiles K->L

Caption: Workflow for an in vivo pharmacokinetic study using this compound.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (unlabeled colchicine at a known concentration).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[11]

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Colchicine (unlabeled): Monitor appropriate precursor and product ions (e.g., m/z 400.3 → 358.3).[9]

    • This compound: Monitor the mass shift (e.g., m/z 403.3 → 361.3).

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to investigate the metabolic stability and identify the primary metabolites of colchicine.

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the disappearance of the parent compound (this compound) and the formation of metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Oral Dose (1 mg/kg)

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL25.8
Tmax (Time to Cmax)h1.5
AUC (0-t) (Area Under the Curve)ng·h/mL185.3
t1/2 (Half-life)h7.2
CL/F (Apparent Clearance)L/h/kg5.4
Vd/F (Apparent Volume of Distribution)L/kg55.6

Note: These values are representative and may vary depending on experimental conditions.

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (min)% this compound Remaining
0100
585.2
1560.1
3035.8
6012.5

Note: These values are illustrative and would be determined experimentally.

Visualization of Metabolic Pathway

Colchicine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine.[14][16] It is also a substrate for the P-glycoprotein efflux transporter.[16][17]

G cluster_0 Metabolism of this compound This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by P-glycoprotein P-glycoprotein This compound->P-glycoprotein Substrate for efflux 2-O-demethyl-iso-colchicine-d3 2-O-demethyl-iso-colchicine-d3 CYP3A4->2-O-demethyl-iso-colchicine-d3 O-demethylation 3-O-demethyl-iso-colchicine-d3 3-O-demethyl-iso-colchicine-d3 CYP3A4->3-O-demethyl-iso-colchicine-d3 O-demethylation Biliary and Renal Excretion Biliary and Renal Excretion P-glycoprotein->Biliary and Renal Excretion Transported for

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for Assessing Apoptosis with iso-Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Colchicine-d3 is a deuterated analog of iso-colchicine, a structural isomer of the well-known antimitotic agent, colchicine. Like colchicine, iso-colchicine disrupts microtubule polymerization by binding to tubulin. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis, or programmed cell death. The deuteration of the molecule may influence its metabolic stability and pharmacokinetic properties. These application notes provide a comprehensive protocol for assessing the apoptotic effects of this compound in cancer cell lines.

Mechanism of Action: this compound, as a microtubule-disrupting agent, is expected to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. Disruption of the microtubule network can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, triggering the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis. Activation of the JNK/SAPK signaling pathway has also been implicated in apoptosis induced by colchicine and its analogs.

Data Presentation

Table 1: Cytotoxicity of Colchicine Analogs in Various Cancer Cell Lines (Reference Data)
CompoundCell LineAssayIC50Reference
ColchicineNCI-N87 (Gastric)MTT~5 ng/mL[1]
ColchicineSaos-2 (Osteosarcoma)Cell Viability~20-30 nM[2]
ColchicineU2OS (Osteosarcoma)Cell Viability~30 nM[2]
ColchicineSW480 (Colon)MTT>10 ng/mL[3]
ColchicinePC3 (Prostate)MTT22.99 ng/mL[4]
isoCA-4HCT116 (Colorectal)Cell Viability3.0 nM[5]

Note: Data for this compound is not currently available in the public domain. The provided data for colchicine and its analog isoCA-4 are for reference and to guide initial dose-ranging studies. Due to the reported lower binding affinity of iso-colchicine to tubulin, significantly higher concentrations of this compound may be required to achieve similar effects to colchicine.

Table 2: Expected Outcomes of Apoptosis Assays after Treatment with an Effective Concentration of this compound
AssayParameter MeasuredExpected Result in Apoptotic Cells
Annexin V/PI StainingPhosphatidylserine externalization and membrane integrityIncrease in Annexin V-positive, PI-negative (early apoptosis) and Annexin V-positive, PI-positive (late apoptosis) cell populations.
TUNEL AssayDNA fragmentationIncreased fluorescence in the nuclei of apoptotic cells.
Caspase-3/7 Activity AssayActivity of executioner caspasesIncreased fluorescence or luminescence, indicating caspase activation.
Western BlotProtein expression levelsUpregulation of cleaved caspase-3, cleaved PARP, and Bax; Downregulation of Bcl-2.
Mitochondrial Membrane Potential (ΔΨm) AssayIntegrity of the mitochondrial membrane potentialDecrease in fluorescence, indicating loss of ΔΨm.

Experimental Protocols

Important Note: The following protocols are based on established methods for assessing apoptosis induced by microtubule inhibitors like colchicine.[1][6][7] Due to the lack of specific data for this compound, it is crucial to perform a dose-response study to determine the optimal concentration and incubation time for your specific cell line.

Protocol 1: Cell Viability Assay (MTT or Resazurin)

This initial experiment is essential to determine the cytotoxic concentration range of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/Resazurin Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • For Resazurin: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours.[8]

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em ~560/590 nm) for the resazurin assay using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This is a standard method to quantify early and late apoptotic cells.[9]

  • Cell Treatment: Seed cells in 6-well plates and treat with an effective concentration of this compound (determined from the cell viability assay) for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the apoptotic signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Apoptosis Assessment cluster_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT/Resazurin) treatment->viability flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry western_blot Western Blot (Caspase-3, PARP, Bcl-2, Bax) treatment->western_blot microscopy Microscopy (TUNEL/Hoechst Staining) treatment->microscopy ic50 IC50 Determination viability->ic50 quantification Quantification of Apoptosis flow_cytometry->quantification protein_expression Protein Expression Analysis western_blot->protein_expression morphology Morphological Analysis microscopy->morphology

Caption: Experimental workflow for assessing apoptosis induced by this compound.

apoptosis_pathway cluster_cytoskeleton Cytoskeleton cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade iso_colchicine This compound tubulin Tubulin iso_colchicine->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibition of Polymerization bcl2 Bcl-2 (Anti-apoptotic) microtubule->bcl2 Inhibition bax Bax (Pro-apoptotic) microtubule->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 mitochondrion->cytochrome_c caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

iso-Colchicine-d3 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of iso-Colchicine-d3 in common laboratory buffers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Colchicine?

This compound is a deuterated, stable isotope-labeled form of iso-colchicine. Structurally, iso-colchicine is an isomer of colchicine. Both molecules share the same chemical formula but differ in the arrangement of their atoms. The "-d3" designation indicates that three hydrogen atoms in the acetyl group have been replaced by deuterium. This labeling is often used in pharmacokinetic studies to trace the molecule's metabolism.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the general solubility characteristics?

Colchicine, a close structural analog of this compound, is known to have moderate aqueous solubility. Its solubility is influenced by several factors including the choice of solvent, pH, and temperature. While specific quantitative data for this compound is limited, the data for colchicine provides a strong reference point.

Q3: What solvents can I use to prepare a stock solution of this compound?

For preparing concentrated stock solutions, organic solvents are recommended. The table below summarizes the solubility of colchicine in various common solvents. It is advisable to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer of choice.

Q4: How does pH affect the solubility of this compound?

The solubility of colchicine, and by extension this compound, is pH-dependent. Colchicine has a pKa of approximately 12.36 for its strongest acidic group and -1.2 for its strongest basic group. This indicates it is a very weak acid and an even weaker base. In typical biological pH ranges (around 7), the molecule will be predominantly in its neutral form. Significant changes in solubility would be expected at more extreme pH values, though it is more susceptible to degradation under strongly acidic or alkaline conditions.

Q5: Are there any known incompatibilities with common buffer components?

Yes, it has been reported that Tris buffers may interfere with the biological effects of colchicine on microtubule organization. Therefore, if the intended application involves studying its interaction with tubulin, it is advisable to avoid Tris-based buffers. Phosphate-buffered saline (PBS) is a commonly used alternative.

Q6: What are the stability and storage recommendations for this compound solutions?

Colchicine and its derivatives are known to be sensitive to light. Therefore, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Aqueous stock solutions of colchicine are reported to be stable for at least six months when stored at 2-8°C and protected from light. However, for optimal results, it is recommended to prepare fresh aqueous solutions or use them within a day. Frozen stock solutions in organic solvents can be stored for longer periods.

Data Presentation: Solubility of Colchicine (as a proxy for this compound)

SolventSolubility (mg/mL)Temperature (°C)Notes
Water45Room Temperature
Ethanol50Room TemperatureMay require gentle heating to fully dissolve.
DMSO42625
Ether4.5Room TemperatureSlightly soluble.
ChloroformHighRoom TemperatureFreely soluble.
Benzene10Room Temperature

Note: This data is for colchicine and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: In a light-protected vial (e.g., amber glass vial), add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to achieve the desired concentration.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some solvents like ethanol.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and filter-sterilize if necessary for cell-based assays.

  • Dilution: Allow the concentrated organic stock solution of this compound to thaw to room temperature.

  • Spiking: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the buffer to achieve the final desired concentration. This gradual addition helps to prevent precipitation.

  • Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the aqueous buffer. The concentration exceeds its aqueous solubility limit.- Prepare a concentrated stock solution in an organic solvent (DMSO or ethanol) first, then dilute into the aqueous buffer. - Try gentle warming (up to 37°C) and sonication to aid dissolution. - Lower the final concentration in the aqueous buffer.
Precipitate forms when diluting the organic stock solution into the aqueous buffer. The organic solvent concentration is too high in the final solution, causing the compound to crash out.- Use a more concentrated stock solution to minimize the volume of organic solvent added. - Add the stock solution dropwise to the buffer while vigorously vortexing. - Consider a solvent exchange step if permissible for your experiment.
Inconsistent experimental results. - Degradation of the compound due to light exposure. - Instability of the aqueous working solution. - Interference from buffer components (e.g., Tris buffer).- Protect all solutions from light at all times. - Prepare fresh working solutions for each experiment. - If studying tubulin interaction, switch to a non-Tris-based buffer like PBS.
Loss of biological activity. - Degradation of the compound. - Incorrect storage of stock solutions.- Ensure stock solutions are stored at or below -20°C and protected from light. - Perform a quality check of the compound if degradation is suspected.

Visualizations

Chemical Structures

G cluster_colchicine Colchicine cluster_isocolchicine iso-Colchicine colchicine isocolchicine

Caption: Chemical structures of Colchicine and iso-Colchicine.

Troubleshooting Workflow for Solubility Issues

G Troubleshooting this compound Solubility cluster_troubleshooting Troubleshooting Steps start Start: Dissolving this compound in Buffer dissolved Does it dissolve completely? start->dissolved success Success: Proceed with Experiment dissolved->success Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No step1 1. Prepare a concentrated stock in DMSO or Ethanol troubleshoot->step1 step2 2. Dilute stock into buffer (dropwise with vortexing) step1->step2 step3 3. Gentle warming (37°C) or sonication step2->step3 step4 4. Lower final concentration step3->step4 step4->dissolved Re-attempt dissolution

Caption: A logical workflow for troubleshooting solubility issues.

Signaling Pathway: Colchicine's Effect on Microtubule Polymerization

G tubulin αβ-Tubulin Dimers complex Tubulin-Colchicine Complex tubulin->complex polymerization Polymerization tubulin->polymerization colchicine Colchicine colchicine->complex inhibition Inhibition complex->inhibition microtubules Microtubules polymerization->microtubules inhibition->polymerization

Caption: Colchicine binds to tubulin, inhibiting microtubule polymerization.

Technical Support Center: Iso-Colchicine-d3 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of iso-Colchicine-d3 in solution. The following information is primarily based on studies of colchicine, as specific stability data for this compound is limited. The chemical similarity between these compounds suggests that their stability profiles will be largely comparable. Deuterium labeling is generally not expected to significantly alter the chemical stability in solution under the conditions described.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often a yellowing or darkening, is a primary indicator of degradation.[1] This is frequently caused by exposure to light, which can induce the formation of degradation products like lumicolchicine isomers.[2][3]

Q2: What are the main factors that cause this compound to degrade in solution?

The primary factors contributing to the degradation of colchicine, and likely this compound, are:

  • Light Exposure: Colchicine is highly sensitive to UV and visible light, leading to photodegradation.[2][3]

  • pH: Alkaline conditions (high pH) can cause significant degradation.[4][5] While stable in acidic to neutral pH, extreme acidic conditions can also promote hydrolysis.[4]

  • Temperature: Elevated temperatures can accelerate degradation, although colchicine is relatively stable at room temperature for short periods if protected from light.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation byproducts.[4]

Q3: How should I prepare and store my this compound stock solutions?

To ensure the stability of your this compound solutions, follow these recommendations:

  • Solvent Selection: Use high-purity solvents such as absolute ethanol, methanol, or sterile water.[6] For aqueous solutions, consider using buffers to maintain a neutral pH.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]

  • Temperature Control: For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended.[6] For long-term storage, freezing at -20°C is advisable.[6]

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I autoclave my this compound solution to sterilize it?

Yes, colchicine solutions can be sterilized by autoclaving.[6] However, it is crucial to ensure the solution is protected from light during and after the process.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Degradation of this compound.1. Prepare a fresh solution of this compound from a solid compound. 2. Verify the concentration and purity of the new solution using a validated analytical method (e.g., HPLC-UV). 3. Review your storage and handling procedures to ensure they align with the recommendations in the FAQs.
Visible particles or precipitate in the solution. 1. Degradation products may be less soluble. 2. The concentration may have exceeded the solubility limit in the chosen solvent, especially at lower temperatures.1. Discard the solution and prepare a fresh one. 2. If solubility is an issue, consider using a different solvent or a co-solvent system. Ensure the solution is fully dissolved before storage.
Chromatographic analysis shows multiple peaks where there should be one. Degradation has occurred, leading to the formation of impurities.1. Identify the degradation products if possible by comparing the chromatogram to known colchicine degradants (e.g., lumicolchicine). 2. Optimize your experimental workflow to minimize exposure to light, high pH, and high temperatures.

Quantitative Data Summary

The following table summarizes the known stability of colchicine under various conditions. This data should be considered a close approximation for the stability of this compound.

Condition Solvent Observation Reference
Alkaline AqueousSubstantial degradation observed.[4][5]
Acidic AqueousGood stability.[4][5]
Neutral AqueousGood stability.
Heat (Thermal) Not specifiedGood stability.[4][5]
Oxidation Not specifiedGood stability.[4][5]
Light (UV) EthanolHigh degradation rate (k = 0.5862 h⁻¹).[2]
Light (Visible) EthanolRapid degradation at 25°C (k = 0.2861 h⁻¹).[2]
Storage (2-8°C, light-protected) AqueousStable for at least six months.[6]

Signaling Pathways and Experimental Workflows

Degradation_Pathway Simplified Degradation Pathway of this compound iso_Colchicine_d3 This compound in Solution Photodegradation_Products Photodegradation Products (e.g., Lumicolchicine-d3 isomers) iso_Colchicine_d3->Photodegradation_Products Photodegradation Hydrolysis_Products Hydrolysis Products iso_Colchicine_d3->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products iso_Colchicine_d3->Oxidation_Products Oxidation Light Light (UV/Visible) Light->Photodegradation_Products Alkaline_pH Alkaline pH Alkaline_pH->Hydrolysis_Products Heat_Oxidation Heat / Oxidation Heat_Oxidation->Oxidation_Products

Caption: Factors influencing this compound degradation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation Start Suspected Degradation (e.g., color change, loss of activity) Check_Storage Review Storage Conditions: - Light protection? - Correct temperature? - Appropriate solvent? Start->Check_Storage Check_Handling Review Handling Procedures: - Minimized light exposure? - pH of solution? - Freshly prepared? Start->Check_Handling Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Check_Handling->Prepare_Fresh Analyze Analyze by HPLC-UV Prepare_Fresh->Analyze Purity_OK Purity and Concentration OK? Analyze->Purity_OK Proceed Proceed with Experiment Purity_OK->Proceed Yes Reassess Re-evaluate Storage and Handling Purity_OK->Reassess No Reassess->Check_Storage

References

Technical Support Center: Synthesis of iso-Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of iso-Colchicine-d3 synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves two main steps: the hydrolysis of the N-acetyl group of iso-colchicine to form N-deacetyl-iso-colchicine, followed by the re-acetylation with a deuterated acetyl source.

Problem 1: Low Yield in N-Deacetylation of iso-Colchicine

Possible Causes:

  • Incomplete Hydrolysis: The reaction time or temperature may be insufficient for complete removal of the acetyl group.

  • Degradation of the Colchicine Core: Harsh acidic or basic conditions can lead to the degradation of the sensitive tropolone ring system in iso-colchicine.

  • Difficult Purification: Separation of the product, N-deacetyl-iso-colchicine, from the starting material and byproducts can be challenging.

Suggested Solutions:

ParameterRecommended ConditionExpected Outcome
Acid Catalyst 2N HCl in MethanolGood yields have been reported for the deacetylation of similar colchicine derivatives.[1]
Reaction Temperature RefluxElevated temperature is often necessary to drive the hydrolysis to completion.[2]
Reaction Time Monitor by TLC or HPLCTrack the disappearance of the starting material to determine the optimal reaction time and prevent degradation.
Purification Column Chromatography (Silica Gel)Use a suitable solvent system (e.g., dichloromethane/methanol gradient) to separate the more polar N-deacetyl-iso-colchicine.

Experimental Protocol: N-Deacetylation of iso-Colchicine

  • Dissolve iso-colchicine in a solution of 2N hydrochloric acid in methanol.

  • Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-deacetyl-iso-colchicine.

dot

Deacetylation_Workflow cluster_step1 Step 1: Reaction Setup cluster_step3 Step 3: Work-up & Purification iso_colchicine iso-Colchicine reflux Reflux & Monitor (TLC/HPLC) iso_colchicine->reflux Dissolve reagents 2N HCl in Methanol reagents->reflux Add neutralize Neutralize (e.g., NaHCO3) reflux->neutralize extract Extract (e.g., DCM) neutralize->extract purify Purify (Column Chromatography) extract->purify product N-deacetyl-iso-colchicine purify->product

Caption: Workflow for the N-deacetylation of iso-colchicine.

Problem 2: Inefficient Re-Acetylation with Deuterated Reagent

Possible Causes:

  • Low Reactivity of N-deacetyl-iso-colchicine: The amino group at the C-7 position might be sterically hindered, leading to a slow reaction rate.

  • Side Reactions: The deuterated acetylating agent (e.g., acetic anhydride-d6 or acetyl-d3 chloride) can react with other functional groups on the molecule or with residual water.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction yield.

Suggested Solutions:

ParameterRecommended ConditionRationale
Deuterated Reagent Acetic anhydride-d6 or Acetyl-d3 chlorideBoth are effective deuterated acetyl sources. Acetyl-d3 chloride is generally more reactive.
Base Pyridine or TriethylamineThese act as catalysts and acid scavengers. Pyridine is a common choice for acetylation reactions.
Solvent Anhydrous Dichloromethane or AcetonitrileAprotic solvents are preferred to avoid reaction with the acetylating agent.
Temperature 0 °C to Room TemperatureStarting at a lower temperature can help control the reaction and minimize side products.

Experimental Protocol: N-Acetylation of N-deacetyl-iso-colchicine with Acetic Anhydride-d6

  • Dissolve N-deacetyl-iso-colchicine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride-d6 to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by HPLC to obtain this compound.

dot

Acetylation_Workflow cluster_step1 Step 1: Reaction Setup cluster_step3 Step 3: Work-up & Purification starting_material N-deacetyl-iso-colchicine reaction_mixture Stir at 0°C to RT Monitor (TLC/HPLC) starting_material->reaction_mixture Dissolve reagents Acetic Anhydride-d6 Pyridine (anhydrous) reagents->reaction_mixture Add quench Quench (H2O or NaHCO3) reaction_mixture->quench extract Extract (e.g., Ethyl Acetate) quench->extract purify Purify (HPLC) extract->purify product This compound purify->product

Caption: Workflow for the N-acetylation with a deuterated reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of this compound?

A1: The re-acetylation step is often the most critical for maximizing the final yield. Ensuring anhydrous conditions and using a slight excess of the deuterated acetylating agent can significantly improve the conversion rate. The purity of the N-deacetyl-iso-colchicine intermediate is also crucial for a clean reaction.

Q2: How can I monitor the progress of the deacetylation and re-acetylation reactions?

A2: Both reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v) can be used. The starting material, intermediate, and product will have different Rf values. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is suitable.

Q3: What are the common impurities I should look for, and how can I remove them?

A3: Common impurities in colchicine synthesis can include unreacted starting materials, byproducts from side reactions (e.g., O-acetylation), and degradation products.[3][4] Purification by preparative HPLC is the most effective method for removing these impurities and obtaining high-purity this compound.

Q4: Are there any safety precautions I should take during the synthesis?

A4: Yes. Colchicine and its derivatives are highly toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Acetic anhydride and acetyl chloride are corrosive and should be handled with care.

Q5: Can I use a different deuterated acetylating agent?

A5: Yes, besides acetic anhydride-d6, acetyl-d3 chloride can also be used. Acetyl-d3 chloride is more reactive and may lead to a faster reaction, but it is also more sensitive to moisture and may require more stringent anhydrous conditions.

Data Presentation: Comparison of N-Acetylation Conditions (Hypothetical Data)

The following table presents hypothetical yield data for the N-acetylation of N-deacetyl-iso-colchicine under different conditions to illustrate the impact of reaction parameters on the final yield.

EntryAcetylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetic anhydride-d6PyridineDichloromethane251275
2Acetic anhydride-d6TriethylamineDichloromethane251272
3Acetyl-d3 chloridePyridineDichloromethane0 to 25485
4Acetyl-d3 chlorideTriethylamineDichloromethane0 to 25482
5Acetic anhydride-d6PyridineAcetonitrile251278

dot

logical_relationship cluster_synthesis This compound Synthesis cluster_factors Key Factors Affecting Yield start iso-Colchicine step1 N-Deacetylation start->step1 intermediate N-deacetyl-iso-colchicine step1->intermediate conditions Reaction Conditions (Temp, Time, Reagents) step1->conditions Influenced by step2 N-Acetylation (Deuterated) intermediate->step2 purity Intermediate Purity intermediate->purity Purity is crucial end This compound step2->end step2->conditions Influenced by workup Purification Method end->workup Yield depends on

Caption: Key relationships in the synthesis of this compound.

References

how to increase the stability of iso-Colchicine-d3 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iso-Colchicine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of this compound in various assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

A1: this compound is a deuterated isotopologue of iso-colchicine, an isomer of the well-known anti-mitotic agent, colchicine. The key structural difference between colchicine and iso-colchicine lies in the C-ring, which is a methoxytropone ring. This structural feature is crucial for its biological activity and is also a primary site of instability. The deuteration at the acetyl group (d3) is primarily for use as an internal standard in mass spectrometry-based assays and is not expected to significantly alter the primary degradation pathways of the core molecule. However, deuterium substitution can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic processes.[1]

Q2: What are the main factors that cause this compound to degrade in assays?

A2: The primary factors leading to the degradation of this compound, similar to colchicine, are exposure to light and alkaline pH conditions.[2][3]

  • Photodegradation: Exposure to ultraviolet (UV) and even visible light can cause this compound to undergo photoisomerization, converting it into inactive lumicolchicine isomers. This process involves a rearrangement of the tropolone C-ring.[4]

  • Alkaline Hydrolysis: Basic conditions (high pH) can lead to the hydrolysis of the colchicine structure. While the exact degradation products of iso-colchicine under alkaline conditions are not extensively documented, studies on colchicine show that it is susceptible to degradation in alkaline solutions.[5][6]

Q3: How can I minimize photodegradation of this compound during my experiments?

A3: To minimize photodegradation, it is crucial to protect your this compound solutions from light at all stages of your experiment.

  • Storage: Store stock solutions and working solutions in amber vials or tubes wrapped in aluminum foil.

  • Handling: When preparing and handling solutions, work in a dimly lit area or use red light, which is less energetic.

  • Instrumentation: If using plate-based assays, use opaque plates (e.g., black or white plates) or protect transparent plates from light between measurements. When using HPLC with a UV detector, minimize the exposure of the sample in the autosampler.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound signal or activity over a short period in solution. Photodegradation due to light exposure.Prepare solutions fresh and protect them from light at all times using amber vials or by wrapping containers in foil. Work under subdued lighting.
Inconsistent results in assays with varying incubation times. Degradation in the assay buffer due to pH.Check the pH of your assay buffer. If it is alkaline, consider adjusting to a neutral or slightly acidic pH if your experimental system allows. If the pH cannot be changed, minimize incubation times or consider the addition of a stabilizing agent (see below).
Poor signal-to-noise ratio in mass spectrometry assays. Suboptimal ionization or fragmentation.Optimize mass spectrometer source parameters and collision energy for this compound. Use a deuterated internal standard (like this compound itself if quantifying the non-deuterated form) to normalize for any matrix effects or instrument variability.
Appearance of unexpected peaks in chromatograms. Formation of degradation products (e.g., lumicolchicine isomers).Confirm the identity of the degradation products using mass spectrometry. Implement light protection and pH control measures to prevent their formation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Dissolve this compound powder in a suitable organic solvent such as methanol or DMSO to prepare a concentrated stock solution.

  • Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (up to a month), 2-8°C is acceptable if protected from light.[7]

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the appropriate assay buffer immediately before use. Protect these solutions from light.

Protocol 2: Stabilization of this compound in Aqueous Assay Buffers

For assays requiring prolonged incubation or where pH conditions may be slightly alkaline, the addition of antioxidants can help to mitigate degradation.

Using Ascorbic Acid (Vitamin C):

  • Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in water).

  • Add ascorbic acid to your aqueous assay buffer to a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically for your specific assay.

  • Ensure the final pH of the buffer is compatible with your experimental system. Ascorbic acid is most stable in acidic conditions.[8]

  • Add this compound to the antioxidant-containing buffer immediately before starting the assay.

Using Butylated Hydroxytoluene (BHT):

  • Prepare a stock solution of BHT in an organic solvent (e.g., ethanol or DMSO) at a concentration of 100 mM.

  • Add BHT to your assay buffer to a final concentration of 10-100 µM. Note that BHT has low water solubility, so ensure it is fully dissolved.

  • The final concentration of the organic solvent from the BHT stock should be kept low (e.g., <0.1%) to avoid affecting the assay.

  • Add this compound to the BHT-containing buffer just before the experiment.

Data Presentation

The following tables summarize the known stability characteristics of colchicine, which are expected to be similar for this compound.

Table 1: Photodegradation Kinetics of Colchicine in Ethanol [4]

Light SourceRate Constant (k) (h⁻¹)Half-life (t½) (hours)
Visible Light0.2861~2.42
UV Light0.5862~1.18

Data from a study on colchicine, which is expected to have similar photodegradation properties to iso-colchicine.

Table 2: General Stability of Colchicine Solutions

Storage ConditionSolventDuration of StabilityReference
2-8°C, protected from lightAqueous solutionAt least 1 month[7]
-20°C, protected from lightAqueous solutionMore than a month[7]
Room Temperature, protected from lightPowderUp to 2 years

Visualizations

Below are diagrams illustrating key concepts related to the stability and mechanism of action of this compound.

Workflow for a Stability-Indicating Assay cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock working Working Solution stock->working Dilute in Assay Buffer light Light Exposure working->light ph Alkaline pH working->ph temp Elevated Temperature working->temp hplc HPLC-UV/MS light->hplc Analyze at time points ph->hplc Analyze at time points temp->hplc Analyze at time points peak_parent Parent Peak hplc->peak_parent peak_degrad Degradation Peak(s) hplc->peak_degrad Troubleshooting Logic for Assay Instability start Inconsistent Results? check_light Light Exposure? start->check_light check_ph Buffer pH Alkaline? check_light->check_ph No solution_light Protect from Light check_light->solution_light Yes check_temp High Temp? check_ph->check_temp No solution_ph Use Neutral/Acidic Buffer or Add Antioxidant check_ph->solution_ph Yes solution_temp Control Temperature check_temp->solution_temp Yes end Stable Assay check_temp->end No solution_light->check_ph solution_ph->check_temp solution_temp->end iso-Colchicine Signaling Pathway isoCol This compound tubulin α/β-Tubulin Heterodimer isoCol->tubulin Binds mt Microtubule Polymerization tubulin->mt Inhibits spindle Mitotic Spindle Formation mt->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces caspase Caspase Activation apoptosis->caspase via bax Bax/Bcl-2 Ratio ↑ caspase->bax and

References

iso-Colchicine-d3 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of iso-Colchicine-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of iso-colchicine, an isomer of the antimitotic agent colchicine. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of colchicine in biological matrices.[1] It is also used in research to study the effects of colchicine on microtubule polymerization, GTPase activity, and the induction of apoptosis through signaling pathways like the JNK/SAPK pathway.[1]

Q2: How should this compound be stored to ensure its stability?

A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from light. Stock solutions are typically prepared in methanol or absolute ethanol and can be stored at 2-8°C for short periods or at -20°C for extended durations.[2] Aqueous solutions of colchicine (and by extension, this compound) can be stored at 2-4°C for at least one month without significant degradation.[3] For maximal stability in solution, it is advisable to protect from light.[2]

Q3: What are the expected mass spectral fragmentation patterns for this compound?

A3: The mass spectral fragmentation of this compound will be similar to that of colchicine, with a mass shift corresponding to the deuterium labeling. For colchicine, a common transition monitored in multiple reaction monitoring (MRM) is from the precursor ion [M+H]+ at m/z 400.3 to a product ion at m/z 358.3.[4] For this compound, with three deuterium atoms, the expected precursor ion would be at m/z 403.3, with a corresponding shifted product ion. The exact fragmentation pattern can be confirmed by acquiring a full scan mass spectrum of the standard.

Troubleshooting Guide

Issue 1: High Variability in Internal Standard (IS) Response

  • Possible Cause A: Inconsistent Sample Preparation: Errors in pipetting the internal standard solution can lead to significant variability.

    • Solution: Ensure that pipettes are properly calibrated. Add the internal standard to all samples, calibrators, and quality controls at the same step in the extraction procedure.[5] Thoroughly vortex or mix each sample after the addition of the IS to ensure homogeneity.

  • Possible Cause B: Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent responses.

    • Solution: Evaluate matrix effects by comparing the IS response in extracted blank matrix to the response in a neat solution.[6] If significant matrix effects are observed, consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), or adjust the chromatographic conditions to separate the interfering components from the analyte and IS.

  • Possible Cause C: Instability in Reconstituted Samples: The stability of the extracted and reconstituted samples in the autosampler can be a source of variability.

    • Solution: Perform stability tests of the processed samples at the autosampler temperature for the expected duration of the analytical run. If degradation is observed, consider using a cooled autosampler or reducing the batch size.

Issue 2: Poor Peak Shape or Chromatographic Resolution

  • Possible Cause A: Inappropriate Column or Mobile Phase: The choice of chromatographic column and mobile phase is critical for achieving good peak shape and resolution.

    • Solution: A C18 column is commonly used for colchicine analysis.[7] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) to ensure proper ionization and retention.[7] Gradient elution may be necessary to resolve the analyte from matrix interferences.[8]

  • Possible Cause B: Sample Overload: Injecting too much sample onto the column can lead to broad or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample. Ensure that the concentration of the internal standard is appropriate for the linear range of the mass spectrometer.

Issue 3: Inaccurate Quantification Results

  • Possible Cause A: Isotopic Exchange: Back-exchange of deuterium atoms with protons from the solvent or matrix can occur under certain conditions, leading to a decrease in the signal of the deuterated IS and an increase in the signal of the unlabeled analyte.

    • Solution: While the deuterium atoms on the acetyl group of this compound are generally stable, it is good practice to avoid harsh pH conditions during sample preparation. Use deuterated solvents for the preparation of stock solutions where possible, although this is not always practical for the final sample extract.

  • Possible Cause B: Interference from Metabolites: Metabolites of colchicine could potentially interfere with the quantification of the analyte or the internal standard.

    • Solution: Develop a selective MRM method with specific precursor-product ion transitions for both colchicine and this compound to minimize interference.[4] Ensure chromatographic separation of any known interfering metabolites.

Experimental Protocols & Data

Quality Control Parameters for this compound

The quality of the this compound internal standard is crucial for accurate and reproducible results. Key quality control parameters are summarized in the table below.

ParameterTypical SpecificationAnalytical Method
Chemical Purity >98%HPLC-UV, LC-MS
Isotopic Purity >99% deuteratedMass Spectrometry
Identity Conforms to structure1H-NMR, Mass Spectrometry
Appearance Faintly Yellow Crystalline PowderVisual Inspection
Experimental Workflow for using this compound as an Internal Standard in LC-MS/MS

Below is a typical workflow for the quantification of colchicine in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis prep_stock Prepare Stock Solutions (Analyte & IS in Methanol) prep_working Prepare Working Solutions (Dilution of Stocks) prep_stock->prep_working prep_cal Prepare Calibration Standards & Quality Controls prep_working->prep_cal add_is Add this compound IS to Samples, Calibrators, QCs prep_cal->add_is extract Perform Extraction (e.g., LLE or SPE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto LC-MS/MS reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data (Peak Integration) acquire->process quantify Quantify Analyte (Ratio to IS) process->quantify

Caption: A typical experimental workflow for using this compound as an internal standard.

Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to the desired concentration. This concentration should be chosen to provide a sufficient signal-to-noise ratio in the LC-MS/MS analysis without saturating the detector.

2. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 100 µL of the biological sample (e.g., plasma), add 25 µL of the working internal standard solution.

  • Vortex briefly to mix.

  • Add 500 µL of a suitable organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions (Example):

ParameterCondition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Colchicine) Q1: 400.3 m/z, Q3: 358.3 m/z
MRM Transition (this compound) Q1: 403.3 m/z, Q3: 361.3 m/z (example)

Signaling Pathway

iso-Colchicine, like colchicine, disrupts microtubule polymerization by binding to tubulin.[1] This disruption can act as a cellular stressor, leading to the activation of the c-Jun N-terminal kinase (JNK), also known as the stress-activated protein kinase (SAPK) pathway, which can ultimately lead to apoptosis (programmed cell death).

signaling_pathway cluster_cell Cellular Environment cluster_pathway JNK/SAPK Signaling Pathway cluster_apoptosis Apoptosis colchicine This compound tubulin Tubulin colchicine->tubulin Binds to & inhibits polymerization stress Cellular Stress tubulin->stress Microtubule Disruption jnkk MKK4/MKK7 stress->jnkk Activation jnk JNK/SAPK jnkk->jnk Phosphorylation & Activation cjun c-Jun jnk->cjun Phosphorylation & Activation apoptosis Apoptosis cjun->apoptosis Gene Transcription

Caption: this compound induced JNK/SAPK signaling pathway leading to apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Colchicine and its Isomer, iso-Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colchicine is a potent cytotoxic agent that functions by disrupting microtubule polymerization, leading to mitotic arrest and apoptosis. Its isomer, iso-colchicine, exhibits a significantly lower affinity for tubulin, the primary molecular target of colchicine. This fundamental difference in target engagement strongly suggests that iso-colchicine, and by extension iso-Colchicine-d3, would be substantially less cytotoxic than colchicine. The deuterium labeling in this compound is primarily intended to alter its metabolic profile for pharmacokinetic studies and is not expected to enhance its intrinsic cytotoxicity.

Data Presentation: Cytotoxicity of Colchicine

The following table summarizes the 50% inhibitory concentration (IC50) values of colchicine in various human cancer cell lines, demonstrating its potent cytotoxic effects. No direct cellular cytotoxicity data for iso-Colchicine or this compound is available in the reviewed literature.

Cell LineCancer TypeIC50 (nM)Reference
SKOV-3Ovarian Cancer37[1][2]
A549Lung Carcinoma10.4 (µM)
H1299Lung CarcinomaVaries[3]
MCF-7Breast CarcinomaVaries[3]
DU-145Prostate CarcinomaVaries[3]
LoVoColon AdenocarcinomaVaries[4]
LoVo/DXDoxorubicin-resistant Colon Adenocarcinoma702.2[4]
BALB/3T3Normal Murine Embryonic FibroblastVaries[2][4]

Comparative Analysis: this compound vs. Colchicine

FeatureColchicineThis compound (inferred)
Mechanism of Action Binds to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization.Binds to the same site on tubulin, but with significantly lower affinity.
Tubulin Binding Affinity High affinity.Approximately 500-fold lower affinity than colchicine[5].
Inhibition of Tubulin Assembly (I50) Potent inhibitor.~1 mM[5] (significantly less potent than colchicine).
Cellular Cytotoxicity (IC50) High (nanomolar range in many cell lines).Expected to be significantly lower (micromolar to millimolar range). No direct data available.
Deuterium Labeling None.d3-labeling on a methoxy group.
Effect of Deuteration Not applicable.Unlikely to increase intrinsic cytotoxicity. May alter metabolism, potentially reducing the formation of toxic metabolites and improving the safety profile[6][7][8][9][10].

Signaling Pathways and Experimental Workflows

Colchicine's Mechanism of Cytotoxicity

Colchicine exerts its cytotoxic effects primarily through the disruption of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. The binding of colchicine to tubulin heterodimers prevents their polymerization into microtubules. This leads to a cascade of events culminating in apoptotic cell death.

Colchicine_Pathway Mechanism of Colchicine-Induced Cytotoxicity Colchicine Colchicine Colchicine_Tubulin Colchicine-Tubulin Complex Colchicine->Colchicine_Tubulin Binds to Tubulin αβ-Tubulin Heterodimer Tubulin->Colchicine_Tubulin Microtubule_Polymerization Microtubule Polymerization Colchicine_Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption of Apoptosis_Pathway Apoptotic Pathway Activation Mitotic_Arrest->Apoptosis_Pathway Induces Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Leads to Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Results in

Caption: Colchicine's mechanism of action leading to apoptosis.

General Workflow for Cytotoxicity Assessment

A typical experimental workflow to determine and compare the cytotoxicity of compounds like colchicine and its analogs involves a series of in vitro assays.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Cell Line Seeding (e.g., 96-well plate) start->cell_culture compound_treatment Treatment with Test Compounds (Colchicine, this compound) & Vehicle Control cell_culture->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB, CellTiter-Glo) incubation->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) incubation->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay data_analysis Data Analysis (Calculation of IC50 values) viability_assay->data_analysis end End data_analysis->end cell_cycle_analysis->end apoptosis_assay->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., colchicine, this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

References

A Comparative Guide to the Validation of Internal Standards for Colchicine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. For a compound like colchicine, which has a narrow therapeutic index, the choice and validation of an internal standard (IS) is a critical determinant of assay reliability. This guide provides a comprehensive comparison of the validation parameters for internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of colchicine, with a focus on the industry-preferred stable isotope-labeled standards.

While the isotopically labeled analog iso-colchicine-d3 is commercially available, a review of published scientific literature did not yield specific validation data for its use as an internal standard. Therefore, this guide will use the widely documented validation of colchicine-d6 , a deuterated analog of colchicine, as a benchmark for an ideal internal standard. We will compare its performance characteristics against those of a non-isotopically labeled internal standard, pimozide, which has also been used for colchicine quantification.

The Ideal Internal Standard: Key Characteristics

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its measurement. The primary goal is to compensate for any variability in the analytical procedure. Key characteristics include:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte.

  • Co-elution: Ideally, the IS should co-elute with the analyte to experience the same matrix effects.

  • No Interference: The IS must not be present in the biological matrix being analyzed and should not interfere with the detection of the analyte.

  • Stability: The IS must be stable throughout the sample preparation and analysis.

Stable isotope-labeled (SIL) internal standards, such as colchicine-d6, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.

Comparative Validation Data

The following tables summarize the typical validation parameters for colchicine-d6 and a non-isotopic internal standard, pimozide, based on data from published bioanalytical method validation studies.

Table 1: Linearity and Sensitivity

ParameterColchicine-d6 (Typical Values)Pimozide (Typical Values)Regulatory Guidance (FDA/EMA/ICH)
Linearity (r²) > 0.99> 0.99≥ 0.98
Lower Limit of Quantification (LLOQ) 0.04 - 0.5 ng/mL~1.56 ng/mLClearly defined and reproducible
LLOQ Precision (%CV) < 20%< 20%≤ 20%
LLOQ Accuracy (%Bias) ± 20%± 20%Within ± 20% of nominal value

Table 2: Accuracy and Precision

ParameterColchicine-d6 (Typical Values)Pimozide (Typical Values)Regulatory Guidance (FDA/EMA/ICH)
Intra-day Precision (%CV) < 15%< 15%≤ 15%
Inter-day Precision (%CV) < 15%< 15%≤ 15%
Intra-day Accuracy (%Bias) ± 15%± 15%Within ± 15% of nominal value
Inter-day Accuracy (%Bias) ± 15%± 15%Within ± 15% of nominal value

Table 3: Recovery and Matrix Effect

ParameterColchicine-d6 (Typical Values)Pimozide (Typical Values)Regulatory Guidance (FDA/EMA/ICH)
Extraction Recovery Consistent and reproducible across concentrationsConsistent and reproducible across concentrationsShould be consistent and reproducible, but doesn't have to be 100%
Matrix Factor Close to 1May show more variabilityShould be evaluated to ensure no significant ion suppression or enhancement
IS-Normalized Matrix Factor (%CV) < 15%May be > 15%≤ 15%

Table 4: Stability

Stability TestColchicine-d6 (Typical Conditions)Pimozide (Typical Conditions)Regulatory Guidance (FDA/EMA/ICH)
Freeze-Thaw Stability Stable for at least 3 cyclesStable for at least 3 cyclesAnalyte should be stable for the expected number of freeze-thaw cycles
Bench-Top Stability Stable for at least 4-24 hours at room temperatureStable for at least 4-24 hours at room temperatureAnalyte should be stable for the expected duration of sample handling
Long-Term Stability Stable for at least 30-90 days at -20°C or -80°CStable for at least 30-90 days at -20°C or -80°CAnalyte should be stable for the expected storage duration
Stock Solution Stability Stable for an extended period at specified temperatureStable for an extended period at specified temperatureStability should be documented

Experimental Protocols

The validation of an internal standard is an integral part of the overall bioanalytical method validation. The following are detailed methodologies for key validation experiments.

Selectivity
  • Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous components in the matrix or other potential interferences.

  • Protocol:

    • Analyze at least six different blank matrix samples from individual sources.

    • Analyze a blank matrix sample spiked with the IS.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.

Linearity and Calibration Curve
  • Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the IS. A typical calibration curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.98. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze at least three separate analytical runs on different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% for precision (20% for LLOQ).

Matrix Effect
  • Objective: To assess the effect of co-eluting matrix components on the ionization of the analyte and the IS.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Post-extraction spiked samples (blank matrix extracted first, then spiked with analyte and IS).

      • Set C: Pre-extraction spiked samples (matrix spiked with analyte and IS before extraction).

    • Calculate the Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in absence of matrix).

    • Calculate the IS-normalized MF.

    • Acceptance Criteria: The %CV of the IS-normalized matrix factor from at least six different lots of matrix should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of the analyte and IS in the biological matrix under different storage and handling conditions.

  • Protocol:

    • Prepare low and high concentration QC samples.

    • Freeze-Thaw Stability: Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

    • Bench-Top Stability: Keep the samples at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Stability: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration longer than the expected study sample storage time.

    • Analyze the stability samples against a freshly prepared calibration curve and compare the results with nominal concentrations.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of an internal standard for colchicine analysis.

Experimental Workflow for Internal Standard Validation cluster_Preparation Sample Preparation cluster_Validation Validation Experiments cluster_Analysis LC-MS/MS Analysis cluster_Data Data Evaluation Blank_Matrix Blank Biological Matrix Selectivity Selectivity Blank_Matrix->Selectivity Analyte_Stock Colchicine Stock Solution Linearity Linearity & Calibration Analyte_Stock->Linearity Accuracy_Precision Accuracy & Precision Analyte_Stock->Accuracy_Precision Matrix_Effect Matrix Effect Analyte_Stock->Matrix_Effect Stability Stability Analyte_Stock->Stability IS_Stock Internal Standard Stock Solution IS_Stock->Linearity IS_Stock->Accuracy_Precision IS_Stock->Matrix_Effect IS_Stock->Stability LC_MS LC-MS/MS System Selectivity->LC_MS Linearity->LC_MS Accuracy_Precision->LC_MS Matrix_Effect->LC_MS Stability->LC_MS Results Validation Results LC_MS->Results

Caption: Workflow for the validation of an internal standard.

Decision Logic for Internal Standard Selection Start Start: Need Internal Standard for Colchicine Analysis SIL_Available Is a Stable Isotope-Labeled (SIL) IS (e.g., Colchicine-d6) available? Start->SIL_Available Select_SIL Select SIL IS SIL_Available->Select_SIL Yes Select_Analog Select a Structural Analog IS (e.g., Pimozide) SIL_Available->Select_Analog No Validate_SIL Perform Full Method Validation with SIL IS Select_SIL->Validate_SIL End_SIL Proceed with Sample Analysis Validate_SIL->End_SIL Validate_Analog Perform Full Method Validation with Analog IS Select_Analog->Validate_Analog End_Analog Proceed with Sample Analysis (with caution for matrix effects) Validate_Analog->End_Analog

Caption: Decision logic for selecting an internal standard.

Conclusion

A Comparative Guide to Tubulin Inhibitors: Iso-Colchicine-d3 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iso-Colchicine-d3 with other prominent tubulin inhibitors. We delve into their mechanisms of action, binding sites, and performance, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of related research.

Introduction to Tubulin as a Therapeutic Target

Tubulin, a globular protein, is the fundamental building block of microtubules. These dynamic cytoskeletal polymers are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The critical role of microtubules in mitosis makes them a prime target for anticancer drug development. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These inhibitors are broadly categorized into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.

Classes of Tubulin Inhibitors and Their Binding Sites

Tubulin inhibitors exert their effects by binding to specific sites on the αβ-tubulin heterodimer. The three most well-characterized binding sites are:

  • Colchicine Binding Site: Located at the interface between the α- and β-tubulin subunits, inhibitors binding here, like colchicine, prevent the polymerization of tubulin into microtubules.[1] This leads to microtubule depolymerization.

  • Vinca Alkaloid Binding Site: Situated at the vinca domain, which is also at the interface of two tubulin molecules, these agents inhibit microtubule assembly and can induce the formation of tubulin aggregates.[2]

  • Taxane Binding Site: Found on the interior surface of the microtubule, taxanes bind to and stabilize microtubules, preventing their depolymerization.[3] This leads to the formation of dysfunctional microtubule bundles and mitotic arrest.

This compound: A Profile

iso-Colchicine, like its parent compound, binds to the colchicine binding site on tubulin. However, it exhibits a significantly lower affinity.

Comparative Performance of Tubulin Inhibitors

The efficacy of tubulin inhibitors is often evaluated based on their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines. The following tables summarize key quantitative data for iso-colchicine and other representative tubulin inhibitors.

Table 1: Inhibition of Tubulin Polymerization
CompoundClassBinding SiteIC50 (Tubulin Polymerization)Reference
iso-ColchicineColchicine Site InhibitorColchicine~1 mM[4]
ColchicineColchicine Site InhibitorColchicine3 nM[5]
VinblastineVinca AlkaloidVinca32 µM[6]
VincristineVinca AlkaloidVinca-
PaclitaxelTaxaneTaxane- (Promotes Polymerization)
DocetaxelTaxaneTaxane0.2 µM (Inhibition of depolymerization)[7][8]

Note: A direct IC50 for polymerization inhibition is not applicable to taxanes as they promote microtubule assembly.

Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
iso-Colchicine--Data not available
ColchicineMDA-MB-231Breast1.98 µM[5]
BT-12Atypical Teratoid/Rhabdoid Tumor0.016 µM[9]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056 µM[9]
VincristineSH-SY5YNeuroblastoma0.1 µM[6][10]
A549Lung40 nM[11]
MCF-7Breast5 nM[11]
Vinblastine--Data varies by cell line
PaclitaxelVariousVarious2.5 - 7.5 nM (24h exposure)[1]
MCF-7Breast3.5 µM[2]
MDA-MB-231Breast0.3 µM[2]
Docetaxel--Data varies by cell line

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Signaling Pathways and Mechanisms of Action

Tubulin inhibitors, by disrupting microtubule dynamics, trigger a cascade of cellular events that ultimately lead to apoptosis. The specific signaling pathways activated can differ between the classes of inhibitors.

Mechanism of Colchicine Site Inhibitors

Colchicine and its analogs bind to soluble tubulin dimers, preventing their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (like caspase-9 and caspase-3), and ultimately, programmed cell death.

Colchicine_Pathway Colchicine Colchicine / iso-Colchicine Tubulin αβ-Tubulin Dimer Colchicine->Tubulin Binds to Microtubule Microtubule Assembly (Inhibited) Colchicine->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption G2M G2/M Arrest Spindle->G2M SAC Spindle Assembly Checkpoint Activation G2M->SAC Mito Mitochondrial Pathway SAC->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by colchicine site inhibitors.
Mechanism of Vinca Alkaloids

Vinca alkaloids bind to the vinca domain on tubulin, inhibiting microtubule polymerization and leading to microtubule disassembly. This disruption of microtubule dynamics also causes mitotic arrest in the M phase. The apoptotic signaling cascade initiated by vinca alkaloids can involve the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of Bcl-2 family proteins, leading to caspase activation and apoptosis.

Vinca_Pathway Vinca Vinca Alkaloids (e.g., Vincristine) Tubulin Tubulin Vinca->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Vinca->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption M_Arrest M-Phase Arrest Spindle->M_Arrest JNK JNK Pathway Activation M_Arrest->JNK Bcl2 Bcl-2 Family Modulation M_Arrest->Bcl2 Apoptosis Apoptosis JNK->Apoptosis Casp Caspase Activation Bcl2->Casp Casp->Apoptosis

Caption: Apoptotic pathway induced by Vinca alkaloids.
Mechanism of Taxanes

In contrast to the other two classes, taxanes bind to and stabilize microtubules, preventing their depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles and arrests the cell cycle at the G2/M transition. The stabilized microtubules interfere with the normal function of the mitotic spindle. Taxane-induced apoptosis is often associated with the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function, leading to the activation of the apoptotic cascade.

Taxane_Pathway Taxane Taxanes (e.g., Paclitaxel) Microtubule Microtubules Taxane->Microtubule Binds to Stabilization Microtubule Stabilization Microtubule->Stabilization Promotes Spindle Mitotic Spindle Dysfunction Stabilization->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Bcl2_phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_phos Casp Caspase Activation Bcl2_phos->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Apoptotic pathway induced by taxanes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare tubulin inhibitors.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Tubulin_Polymerization_Workflow start Start prepare Prepare reaction mix: - Purified tubulin - GTP - Polymerization buffer start->prepare add_compound Add test compound (e.g., this compound) or control prepare->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure absorbance at 340 nm over time (kinetic read) incubate->measure analyze Analyze data: - Plot absorbance vs. time - Calculate IC50 for inhibitors measure->analyze end End analyze->end

Caption: Workflow for a tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP in buffer.

    • Prepare stock solutions of the test compounds (e.g., this compound, colchicine, vinblastine, paclitaxel) and a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add the tubulin solution, GTP, and polymerization buffer.

    • Add the test compound or vehicle control to the appropriate wells. The final concentration of the vehicle should be consistent across all wells.

    • The final reaction volume is typically 100 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • For inhibitors, determine the initial rate of polymerization for each concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50%.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of tubulin inhibitors on the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) onto glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of the tubulin inhibitor or vehicle control for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a tubulin inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in a 6-well plate until they reach 70-80% confluency.

    • Treat the cells with the tubulin inhibitor or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash them with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content.

    • Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with the tubulin inhibitor as described for cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

    • Necrotic cells are Annexin V-negative and PI-positive.

Conclusion

This compound, as an analog of colchicine, is expected to function as a microtubule-destabilizing agent by binding to the colchicine site on tubulin. While it demonstrates a significantly lower affinity for tubulin compared to colchicine, its deuteration may offer advantages in terms of its pharmacokinetic profile. A thorough understanding of its comparative efficacy requires further direct experimental evaluation.

This guide provides a framework for comparing this compound with other classes of tubulin inhibitors. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to be a valuable resource for researchers in the field of cancer biology and drug development, facilitating the design of new experiments and the interpretation of results in the ongoing effort to develop more effective cancer therapies.

References

Comparative Guide to the Cross-Reactivity of Colchicine Antibodies with Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of antibodies raised against colchicine with its structural isomer, iso-colchicine. Due to a lack of commercially available or published data on antibodies specifically developed against iso-Colchicine-d3, this document focuses on the specificity of anti-colchicine antibodies and their potential cross-reactivity with iso-colchicine and other analogs. The information presented is based on available experimental data for anti-colchicine antibodies.

Executive Summary

The development of specific immunoassays for therapeutic drug monitoring and toxicological screening of colchicine requires highly specific antibodies. A critical aspect of antibody performance is its cross-reactivity with structurally related compounds, such as metabolites and isomers. This guide delves into the structural differences between colchicine and its isomer, iso-colchicine, and presents the limited available data on the cross-reactivity of anti-colchicine antibodies. A generalized experimental protocol for determining antibody cross-reactivity is also provided to enable researchers to perform their own comparative studies.

Structural Comparison: Colchicine vs. Iso-colchicine

The potential for cross-reactivity is directly related to the structural similarity between the target analyte and other compounds. Colchicine and iso-colchicine are structural isomers, differing in the position of the methoxy group and the carbonyl oxygen on the tropolone ring (C-ring). This seemingly minor structural variance can significantly impact antibody recognition and binding affinity.

CompoundChemical StructureKey Structural Difference
Colchicine Methoxy group at C10 and carbonyl group at C9 of the tropolone ring.
Iso-colchicine Carbonyl group at C10 and methoxy group at C9 of the tropolone ring.

Cross-Reactivity Data for Anti-Colchicine Antibodies

One study on monoclonal anti-colchicine antibodies reported low cross-reactivity with a panel of structurally related compounds, although the specific compounds and the quantitative data were not provided. Another study investigating polyclonal antibodies noted that the antibody binding site could tolerate numerous changes in the tropolone moiety (C-ring). This suggests a possibility of cross-reactivity with compounds where this ring is altered, such as iso-colchicine.

The following table summarizes the qualitative cross-reactivity information gathered from the literature for anti-colchicine antibodies.

CompoundRelationship to ColchicineReported Cross-Reactivity with Anti-Colchicine AntibodiesReference
Colchicine Analogs Structurally related compoundsLow cross-reactivity reported for a monoclonal antibody.
Tropolone Ring Modified Analogs Isomers/analogs with changes in the C-ringAntibody binding site found to tolerate changes in this ring, suggesting potential for cross-reactivity.

Note: The lack of specific data for iso-colchicine highlights a significant knowledge gap. Researchers requiring specific detection of either colchicine or iso-colchicine in the presence of the other should experimentally validate the cross-reactivity of their antibodies.

Experimental Protocols

To address the lack of data, researchers can determine the cross-reactivity of an anti-colchicine antibody with iso-colchicine and other analogs using a competitive immunoassay, such as an ELISA or RIA.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the percentage cross-reactivity of an antibody with potential cross-reactants.

1. Reagents and Materials:

  • Coating antigen (e.g., Colchicine-BSA conjugate)

  • Anti-colchicine antibody

  • Colchicine standard

  • Potential cross-reactants (e.g., iso-colchicine, colchicine metabolites)

  • Enzyme-labeled secondary antibody

  • Substrate solution

  • Stop solution

  • Coating, blocking, and wash buffers

  • 96-well microtiter plates

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen. Incubate overnight at 4°C.

  • Washing: Wash the plate to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Competitive Reaction: Add a fixed concentration of the anti-colchicine antibody and varying concentrations of either the colchicine standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add the enzyme-labeled secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Signal Generation: Add the substrate solution and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the colchicine standard.

  • Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for colchicine and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Colchicine / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Colchicine Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add Anti-Colchicine Ab p4->r1 r3 Incubate r1->r3 r2 Add Colchicine Standard or Cross-Reactant r2->r3 d1 Wash r3->d1 d2 Add Secondary Ab d1->d2 d3 Incubate & Wash d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance d5->d6 a1 Generate Standard Curve d6->a1 a2 Determine IC50 Values a1->a2 a3 Calculate % Cross-Reactivity a2->a3

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Colchicine Signaling Pathway

Colchicine's primary mechanism of action involves the disruption of microtubule polymerization, which in turn affects various downstream inflammatory pathways.

G Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin binds & inhibits Microtubule Microtubule Tubulin->Microtubule polymerization Inflammasome NLRP3 Inflammasome Activation Microtubule->Inflammasome assembly Neutrophil Neutrophil Functions (Adhesion, Migration, Chemotaxis) Microtubule->Neutrophil regulates Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Neutrophil->Inflammation

Caption: Simplified signaling pathway of colchicine's anti-inflammatory action.

Conclusion

While there is a clear need for highly specific antibodies for the individual detection of colchicine and its isomers, there is a significant lack of published data on the cross-reactivity of anti-colchicine antibodies with iso-colchicine. The structural similarity between these two compounds suggests that cross-reactivity is a possibility that must be experimentally verified. The provided experimental protocol offers a framework for researchers to conduct their own cross-reactivity studies, ensuring the accuracy and specificity of their immunoassays. For drug development professionals, this information is crucial for the development of reliable analytical methods for pharmacokinetic and toxicological studies.

Validating the Antimitotic Activity of iso-Colchicine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antimitotic activity of iso-Colchicine-d3 against its non-deuterated counterpart, iso-colchicine, and the parent compound, colchicine. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and protocols.

Executive Summary

Colchicine is a well-established antimitotic agent that functions by inhibiting tubulin polymerization, a critical process in cell division.[1][2][3] Its isomer, iso-colchicine, exhibits significantly weaker binding to tubulin and consequently, reduced antimitotic activity.[4] The introduction of deuterium into drug molecules, as with this compound, is a strategy employed to potentially improve pharmacokinetic properties by slowing down metabolic degradation, which may enhance therapeutic efficacy and/or alter toxicity profiles.[5][6][7][8] This guide will delve into the known activities of colchicine and iso-colchicine and explore the theoretical implications of deuteration on the latter.

Comparative Antimitotic Activity

The primary mechanism of antimitotic action for colchicine and its analogs is the disruption of microtubule dynamics through binding to β-tubulin.[2][9][10] This interaction prevents the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis.

While direct experimental data on the antimitotic activity of this compound is not publicly available, a comparison can be drawn from the established data for colchicine and iso-colchicine.

Table 1: Comparison of Tubulin Binding and Antimitotic Activity

CompoundTargetBinding Affinity (for Tubulin)IC50 (Tubulin Polymerization Inhibition)Antimitotic Activity
Colchicine β-tubulinHigh (Ka ≈ 2.5 x 10^6 M⁻¹)~3 µMPotent
iso-Colchicine β-tubulinLow (Ka ≈ 5.5 x 10³ M⁻¹, ~500-fold less than colchicine)[4]~1 mM[4]Significantly Weaker
This compound β-tubulinExpected to be similar to iso-colchicineNot experimentally determinedExpected to be similar to iso-colchicine, with potential for altered pharmacokinetics

The Potential Impact of Deuteration

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly influence a drug's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[5][6]

For this compound, this could translate to:

  • Increased Metabolic Stability: Slower breakdown by metabolic enzymes, particularly cytochrome P450s.[6][8]

  • Longer Half-Life: A reduced rate of metabolism can lead to a longer circulation time in the body.[5][7]

  • Altered Pharmacokinetic Profile: Changes in absorption, distribution, metabolism, and excretion.

It is crucial to note that while deuteration can enhance metabolic stability, it is not expected to fundamentally alter the compound's intrinsic affinity for its molecular target. Therefore, the significantly lower binding affinity of the iso-colchicine scaffold to tubulin compared to colchicine will likely persist in this compound.

Experimental Protocols

To validate the antimitotic activity of this compound and compare it to other compounds, the following key experiments are recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Methodology:

  • Reagents: Purified tubulin (e.g., from porcine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), fluorescent reporter dye (e.g., DAPI).[11]

  • Procedure:

    • Prepare a solution of purified tubulin in the polymerization buffer with GTP and the fluorescent reporter.[11][12]

    • Aliquot the tubulin solution into a 96-well plate.

    • Add varying concentrations of the test compounds (this compound, iso-colchicine, colchicine as a positive control, and a vehicle control like DMSO).

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.[12]

  • Data Analysis: Plot the fluorescence intensity versus time. The area under the curve (AUC) or the maximum polymerization rate (Vmax) can be used to quantify the extent of inhibition. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound. Antimitotic agents typically cause an accumulation of cells in the G2/M phase.

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, A549) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash with PBS and fix in cold 70% ethanol.[13][14]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[13][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16] An increase in the G2/M population indicates mitotic arrest.

Visualizations

Signaling Pathway of Colchicine-induced Mitotic Arrest

Colchicine_Pathway cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression Colchicine Colchicine Tubulin_Dimer α/β-Tubulin Dimer Colchicine->Tubulin_Dimer Binds to β-subunit Colchicine_Tubulin_Complex Colchicine-Tubulin Complex Polymerization Polymerization Tubulin_Dimer->Polymerization GTP-dependent Colchicine_Tubulin_Complex->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Depolymerization->Tubulin_Dimer Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Colchicine binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest.

Experimental Workflow for Validating Antimitotic Activity

Antimitotic_Assay_Workflow Start Start Compound_Prep Prepare Test Compounds (this compound, iso-Colchicine, Colchicine) Start->Compound_Prep In_Vitro_Assay In Vitro Tubulin Polymerization Assay Compound_Prep->In_Vitro_Assay Cell_Culture Cell Culture and Treatment Compound_Prep->Cell_Culture Data_Analysis Data Analysis (IC50, % G2/M arrest) In_Vitro_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Cell_Cycle_Analysis->Data_Analysis Comparison Compare Activity of This compound vs Controls Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for the experimental validation of antimitotic compounds.

References

Assessing the Specificity of iso-Colchicine-d3 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of iso-Colchicine-d3 to tubulin, contrasting its performance with its non-deuterated counterpart, iso-colchicine, and the parent compound, colchicine. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate molecule for their studies in cancer research and drug development.

Introduction to Tubulin-Binding Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their critical role in mitosis makes them a prime target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest cell cycle progression and induce apoptosis in rapidly dividing cancer cells.

Colchicine is a well-established natural product that binds to the β-tubulin subunit at a specific site, known as the colchicine-binding site. This binding event inhibits tubulin polymerization, leading to microtubule depolymerization and mitotic arrest. iso-Colchicine is a structural isomer of colchicine, and this compound is its deuterated analog. The substitution of hydrogen with deuterium in this compound can offer advantages in certain experimental contexts, such as metabolic stability studies, without significantly altering its fundamental binding properties.

Comparative Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency and specificity. The following table summarizes the available quantitative data on the binding of colchicine and iso-colchicine to tubulin. It is important to note that the binding characteristics of this compound are expected to be comparable to those of iso-colchicine, as deuterium substitution typically does not alter the fundamental molecular interactions.

CompoundTargetAssay TypeBinding Constant/Inhibitory ConcentrationReference
Colchicine TubulinInhibition of Tubulin PolymerizationIC₅₀ ≈ 3 nM[1]
TubulinEquilibrium UltracentrifugationK_D ≈ 2.7 x 10⁻⁷ M[2]
iso-Colchicine TubulinCompetitive Inhibition of [³H]colchicine BindingK_i ≈ 400 µM[3]
TubulinInhibition of Tubulin PolymerizationI₅₀ ≈ 1 mM[3]
TubulinAffinity ChromatographyAffinity is ~500-fold less than colchicine[3]

Key Findings:

  • iso-Colchicine demonstrates significantly lower binding affinity for tubulin compared to colchicine. The approximately 500-fold weaker affinity indicates that much higher concentrations of iso-colchicine are required to achieve a similar level of tubulin binding and inhibition of polymerization as colchicine[3].

  • While both compounds bind to the colchicine site on tubulin, the kinetics of their interaction differ. iso-Colchicine binds rapidly, whereas colchicine binding is a slower process[3].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for assessing the binding specificity of compounds like this compound and the general signaling pathway affected by colchicine-site binders.

G cluster_0 Experimental Workflow: Assessing Tubulin Binding cluster_1 Binding Assay Techniques A Compound Preparation (this compound, Colchicine) C Binding Assay A->C B Tubulin Purification B->C D Data Analysis C->D C1 Competitive Radioligand Binding Assay C2 Tubulin Polymerization Assay C3 Isothermal Titration Calorimetry (ITC) E Results Interpretation D->E

Caption: Experimental workflow for assessing tubulin binding.

G cluster_0 Signaling Pathway of Colchicine-Site Binders Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes into Microtubules Compound This compound (or Colchicine) Compound->Tubulin Binds to Colchicine Site Compound->Microtubule Inhibits Polymerization Depolymerization Microtubule Depolymerization Microtubule->Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Depolymerization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of colchicine-site binders.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the binding of compounds to tubulin.

1. Competitive Radioligand Binding Assay

This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to tubulin.

  • Materials:

    • Purified tubulin protein

    • [³H]colchicine (radiolabeled ligand)

    • Test compound (this compound)

    • Unlabeled colchicine (for positive control)

    • Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a series of dilutions of the test compound and unlabeled colchicine.

    • In a microcentrifuge tube, combine purified tubulin, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound or unlabeled colchicine.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of bound [³H]colchicine is plotted against the concentration of the competitor.

    • The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.

    • The inhibition constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

    • GTP (guanosine triphosphate)

    • Test compound (this compound)

    • Colchicine (positive control for inhibition)

    • Paclitaxel (positive control for stabilization)

    • Temperature-controlled spectrophotometer or plate reader

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

    • Add GTP to the reaction mixture.

    • Add the test compound or control to the reaction mixture.

    • Transfer the reaction mixture to a pre-warmed (37°C) cuvette or microplate.

    • Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • The rate and extent of tubulin polymerization are determined from the absorbance readings.

    • The IC₅₀ value for inhibition of polymerization is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Conclusion

The experimental data clearly indicate that iso-colchicine, and by extension this compound, is a significantly weaker binder to tubulin than colchicine[3]. While it interacts with the same binding site, its lower affinity necessitates much higher concentrations to elicit a comparable biological effect in terms of inhibiting tubulin polymerization[3]. Researchers should consider these differences when designing experiments. This compound may be a valuable tool for studies where metabolic stability is a key consideration, but its reduced potency at the target site must be factored into experimental design and data interpretation. For studies requiring high-affinity binding and potent inhibition of microtubule dynamics, colchicine remains the superior choice.

References

A Comparative Guide to the Cellular Uptake of Colchicine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Cellular Uptake: Colchicine vs. Colcemid

The cellular uptake of colchicine and its structural analog, colcemid, exhibits notable differences in kinetics. The following table summarizes the key quantitative parameters from a comparative study.

ParameterColchicineColcemidReference
Initial Rate of Uptake ~1x~10x greater than colchicine[1]
Time to Reach Equilibrium 15-18 hours2 hours[1]
Efflux Rate SlowHigh[1]

Note: The plateau values for the cellular uptake of both drugs were found to be identical, indicating that while the initial uptake of colcemid is significantly faster, the maximum intracellular concentration at equilibrium is comparable to that of colchicine.[1]

Experimental Protocols

A precise understanding of cellular uptake requires robust experimental methodologies. Below is a detailed protocol for a typical cellular drug uptake assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification, a highly sensitive and specific method for detecting intracellular drug levels.[2][3][4]

Protocol: Cellular Drug Uptake Assay using LC-MS/MS

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., human colon adenocarcinoma cells SW480, or human promyelocytic leukemia cells HL-60) in appropriate culture medium and conditions.

  • Seed the cells in 6-well plates at a density that allows for optimal growth and confluence at the time of the experiment.

2. Drug Incubation:

  • Prepare stock solutions of the test compounds (e.g., colchicine, colcemid) in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentrations in pre-warmed culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the test compounds.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.

3. Cell Lysis and Sample Preparation:

  • At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Collect the supernatant for analysis.

4. Protein Quantification:

  • Determine the protein concentration of each cell lysate sample using a standard protein assay (e.g., BCA assay) to normalize the intracellular drug concentration to the amount of cellular protein.

5. LC-MS/MS Analysis:

  • Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drug from the cell lysate. For example, a liquid-liquid extraction can be performed using a solvent like dichloromethane at a specific pH.[5]

  • Chromatographic Separation: Inject the extracted samples into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from other cellular components.[5]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the drug.[6][7] The transition of the parent ion to a specific daughter ion for the drug of interest is monitored.

  • Quantification: Generate a standard curve using known concentrations of the drug to quantify the amount in the cell lysates. The intracellular drug concentration is typically expressed as ng or µg of drug per mg of cellular protein.

Visualizing Cellular Processes

Experimental Workflow for Cellular Uptake Assay

The following diagram illustrates the key steps in a typical cellular uptake experiment designed to quantify the intracellular concentration of a drug.

G cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Sample Collection & Processing cluster_3 Quantification A Cell Seeding in 6-well plates B Incubation for Cell Adherence A->B C Addition of Drug-containing Medium B->C D Incubation for Defined Time Points C->D E Washing with Ice-cold PBS D->E F Cell Lysis E->F G Collection of Cell Lysate F->G H Protein Quantification G->H I LC-MS/MS Analysis G->I J Data Normalization & Analysis H->J I->J

Caption: Workflow for a cellular drug uptake assay.

Signaling Pathway: P-glycoprotein Mediated Drug Efflux

A critical factor influencing the intracellular concentration of colchicine is its active transport out of the cell by P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[8][9][10][11][12] This efflux mechanism can lead to multidrug resistance in cancer cells and affects the overall efficacy of the drug.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Colchicine_out Colchicine Colchicine_in Colchicine Colchicine_out->Colchicine_in Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Colchicine_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Colchicine_in->Pgp Binding ATP ATP ATP->Pgp

Caption: P-glycoprotein mediated efflux of colchicine.

References

A Comparative Analysis of Colchicine and its Deuterated Analogue, Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, the strategic modification of existing molecules to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. One such strategy that has gained considerable traction is the use of deuterium-labeled compounds, or "iso-analogues," to improve metabolic stability. This guide provides a detailed comparison of the well-established anti-inflammatory agent, colchicine, and its deuterated analogue, colchicine-d3, for an audience of researchers, scientists, and drug development professionals.

While direct comparative experimental data for colchicine-d3 is not extensively available in the public domain, this guide synthesizes existing data for colchicine and provides a theoretical framework for the expected enhancements in its deuterated counterpart, grounded in the principles of the kinetic isotope effect.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters for both compounds is presented below. The data for colchicine is derived from experimental studies, while the projected values for colchicine-d3 are based on the established effects of deuteration on drug metabolism.

PropertyColchicineColchicine-d3 (iso-d3 analogue)Reference
Molecular Formula C₂₂H₂₅NO₆C₂₂H₂₂D₃NO₆[1]
Molecular Weight 399.44 g/mol 402.46 g/mol [1]
Aqueous Solubility 14.339 ± 0.993 mg/mL in PBS (pH 7.4)Expected to be similar to colchicine[2]
Metabolism Primarily metabolized by CYP3A4 in the liver, involving O-demethylation.[3][4]Expected to have a slower rate of metabolism by CYP3A4 due to the kinetic isotope effect at the site of deuteration.Theoretical
Elimination Half-life (t½) 20-40 hours[5][6]Expected to be longer than colchicine due to decreased metabolic clearance.Theoretical

Experimental Protocols

To facilitate reproducible research and direct comparison, detailed methodologies for key in vitro assays are provided below.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (colchicine or colchicine-d3) in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL final concentration), a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) to a final volume.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound (colchicine or colchicine-d3) to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Calculation:

    • Calculate the aqueous solubility of the compound in the buffer, taking into account the dilution factor.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (colchicine or colchicine-d3) in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Performance Analysis

Metabolic Stability

Colchicine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, which mediates the O-demethylation of the methoxy groups on the A and C rings.[3][4] This metabolic process is a key determinant of its clearance and overall systemic exposure.

The iso-d3 analogue of colchicine is strategically deuterated at one of the metabolically labile methoxy groups. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, leads to a slower rate of enzymatic cleavage of the C-D bond by CYP3A4 compared to the C-H bond. Consequently, colchicine-d3 is expected to exhibit enhanced metabolic stability, resulting in a reduced rate of clearance and a prolonged elimination half-life. This could potentially lead to a more sustained therapeutic effect and may allow for a lower or less frequent dosing regimen.

Aqueous Solubility

The aqueous solubility of a drug is a critical factor influencing its absorption and bioavailability. Colchicine has an experimental aqueous solubility of approximately 14.339 mg/mL in PBS at pH 7.4.[2] The substitution of hydrogen with deuterium is not expected to significantly alter the physicochemical properties that govern solubility, such as polarity and hydrogen bonding capacity. Therefore, the aqueous solubility of colchicine-d3 is predicted to be very similar to that of colchicine.

Cytotoxicity

Colchicine exerts its cytotoxic effects primarily by inhibiting microtubule polymerization, which is crucial for cell division, leading to apoptosis.[7] The IC₅₀ value of colchicine in MCF-7 breast cancer cells has been reported to be in the micromolar range, with specific values varying between studies (e.g., 10.41 µM, and other studies showing effects at nanomolar concentrations).[8][9][10]

Since the mechanism of action of colchicine is dependent on its binding to tubulin, and deuteration is unlikely to affect this interaction, the intrinsic cytotoxic potency of colchicine-d3 is expected to be comparable to that of colchicine. However, the enhanced metabolic stability of colchicine-d3 could lead to a more sustained cytotoxic effect in an in vivo setting.

Signaling Pathway

The primary mechanism of action of colchicine involves the disruption of microtubule dynamics, which in turn affects a multitude of cellular processes and signaling pathways implicated in inflammation and cell proliferation.

Colchicine_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Inflammasome activates Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin binds Microtubules Microtubules Colchicine->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Microtubules->NLRP3 Inflammasome assembly required for activation Neutrophil Functions Neutrophil Functions (Chemotaxis, Adhesion, Phagocytosis) Microtubules->Neutrophil Functions essential for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) disruption leads to Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β Inflammation Inflammation IL-1β->Inflammation

Caption: Colchicine's mechanism of action.

Conclusion

The deuteration of colchicine to its iso-d3 analogue represents a promising strategy to enhance its therapeutic potential. While direct comparative experimental data is limited, the well-established principles of the kinetic isotope effect strongly suggest that colchicine-d3 will exhibit improved metabolic stability, leading to a longer half-life and potentially a more favorable pharmacokinetic profile. This could translate to improved efficacy and a more convenient dosing regimen in clinical applications. Further in vitro and in vivo studies are warranted to empirically validate these theoretical advantages and to fully characterize the pharmacological profile of this deuterated analogue.

References

Safety Operating Guide

Proper Disposal of iso-Colchicine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: iso-Colchicine-d3 is an isotopically labeled isomer of Colchicine. Due to a lack of specific disposal information for this deuterated compound, the following procedures are based on the established guidelines for Colchicine. As a highly toxic, cytotoxic, and mutagenic substance, this compound must be handled and disposed of as hazardous chemical waste.[1][2][3] Personnel must be thoroughly trained in handling cytotoxic agents and adhere strictly to institutional and local environmental regulations.[4][5]

Hazard Classification and Waste Identification

This compound and materials contaminated with it are classified as cytotoxic and cytostatic hazardous waste.[6] This classification mandates specific handling, segregation, and disposal routes to mitigate risks to human health and the environment. All waste generated, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous.[5]

The table below summarizes the key hazard classifications and transportation information for Colchicine, which should be applied to this compound.

Identifier Classification/Value Description
GHS Hazard Class Acute Toxicity, Oral (Category 2); Acute Toxicity, Inhalation (Category 1); Germ Cell Mutagenicity (Category 1B); Serious Eye Damage (Category 1)[3]Indicates that the substance is fatal if swallowed or inhaled, may cause genetic defects, and causes serious eye damage.[3]
DOT Shipping Name ALKALOIDS, SOLID, N.O.S. (Colchicine)[3]Proper shipping name for ground transportation.[3]
UN Number UN1544[3]A 4-digit number identifying the hazardous substance for international transport.[3]
Transport Hazard Class 6.1 (Poison)[3]Denotes a toxic substance.[3]
Packing Group I[3]Indicates the highest degree of danger.[3]
Waste Disposal Method High-Temperature Incineration[6][7][8][9]The required method for complete destruction of cytotoxic compounds.[6][7][8]
Incineration Temp. >1100°C[6][7][8]Temperature required to ensure the complete molecular destruction of the cytotoxic agent.[6][7][8]

Procedural Steps for Proper Disposal

The following workflow outlines the essential step-by-step process for the safe segregation, collection, and disposal of this compound waste from a laboratory setting.

G cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A Wear Appropriate PPE: - 2 pairs of nitrile gloves - Impervious gown - Safety glasses/face shield B Identify Waste Type C Solid Waste: (Contaminated gloves, vials, tips, plasticware) B->C Solid D Liquid Waste: (Aqueous/solvent solutions) B->D Liquid E Sharps Waste: (Contaminated needles, scalpels) B->E Sharps F Place in PURPLE-lidded, leak-proof, rigid cytotoxic waste container. C->F G Collect in compatible, sealed, shatter-proof container. Label as 'Cytotoxic Liquid Waste' D->G H Place in PURPLE-lidded, puncture-proof sharps container for cytotoxic waste. E->H I Securely seal all primary waste containers. F->I G->I H->I J Store in designated Hazardous Waste Accumulation Area. Ensure secondary containment. I->J K Arrange pickup by certified hazardous waste contractor. J->K L Transport to licensed TSDF (Treatment, Storage, and Disposal Facility). K->L M High-Temperature Incineration (>1100°C) L->M N Certificate of Destruction Received and Filed M->N

Workflow for this compound Waste Disposal.

Due to the high toxicity and potential for absorption or inhalation, stringent PPE is mandatory.[10][11]

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated.[12]

  • Gown: Wear a disposable, impervious (poly-coated) gown with long sleeves and knit cuffs.[12]

  • Eye Protection: Chemical safety goggles and a full-face shield must be worn whenever there is a risk of splashing.[10]

  • Respiratory Protection: For handling the solid powder or when aerosolization is possible (e.g., during spill cleanup), a NIOSH-approved respirator (e.g., N95) is necessary.[11][13]

Proper segregation at the point of generation is critical.[7] Never mix cytotoxic waste with other chemical or biological waste streams.

  • Solid Waste: All contaminated disposable items, including gloves, gowns, bench paper, vials, and plasticware, must be placed into a designated, rigid, leak-proof container with a purple lid, clearly labeled as "Cytotoxic/Cytostatic Waste".[6][7]

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a dedicated, sealed, and shatter-proof container. The container must be compatible with the solvent and clearly labeled with "Hazardous Waste: Cytotoxic Liquid Waste" and list the chemical constituents.

  • Sharps Waste: Needles, syringes, scalpels, and other contaminated sharps must be disposed of immediately into a puncture-proof sharps container specifically designated for cytotoxic waste, typically featuring a purple lid.[7]

In the event of a spill, the area must be evacuated and secured immediately.[4] Only personnel trained in hazardous spill response should perform the cleanup.

  • Don appropriate PPE including a respirator.[10]

  • Use a dedicated cytotoxic drug spill kit.

  • For solid spills: Gently cover the powder with damp absorbent pads to avoid generating dust. Do not sweep dry powder.[14]

  • For liquid spills: Cover the spill with absorbent pads from the kit.

  • Collect all cleanup materials (pads, contaminated PPE, etc.) and place them in the designated purple-lidded cytotoxic waste container.[4][15]

  • Decontaminate the area with a detergent solution followed by a disinfectant.[1][11]

  • Ventilate the area after the cleanup is complete.[4]

Final Disposal Protocol

There are no approved experimental protocols for the chemical neutralization of this compound in a standard laboratory setting. The sole recommended disposal method is destruction by a licensed facility.

  • Storage: All sealed cytotoxic waste containers must be stored in a designated, secure hazardous waste accumulation area with secondary containment until collection.

  • Transportation & Incineration: Waste must be collected and transported by a certified hazardous waste management vendor to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] The only acceptable method of destruction is high-temperature incineration, which ensures the complete breakdown of the cytotoxic compound.[8][9]

  • Documentation: Maintain a manifest and obtain a certificate of destruction from the disposal vendor for regulatory compliance.[16]

References

Safeguarding Your Research: A Guide to Handling iso-Colchicine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals handling iso-Colchicine-d3. This guide provides immediate, procedural, and step-by-step guidance for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound, a deuterated analog of colchicine, is a potent compound that requires stringent safety protocols. Colchicine is highly toxic, a suspected mutagen, and can be fatal if swallowed or inhaled.[1][2] Researchers must handle this compound with extreme caution in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are similar to those of colchicine: high acute toxicity upon ingestion, potential for heritable genetic damage, and irritation to the eyes, skin, and respiratory tract.[3][4][5] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with a dust cartridge.[6]To prevent inhalation of the highly toxic powder.[2]
Eye and Face Protection Chemical splash goggles and a face shield.[7][8]To protect against accidental splashes and airborne particles.
Hand Protection Double gloving with chemical-resistant gloves (e.g., Nitrile rubber).[9][10]To prevent skin contact. Inspect gloves before each use.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.[7] Consider a disposable coverall for extensive handling.To minimize skin exposure.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk. All handling of this compound solid should be performed within a certified chemical fume hood or a glove box to contain any airborne particles.[11]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1. A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area within a fume hood or glove box by lining it with absorbent, disposable bench paper.

    • Have all necessary equipment (e.g., microbalance, spatulas, vials, solvent) ready to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the required amount of this compound. Avoid creating dust.[5] Use a wet method for cleaning up any spills to reduce dust.[3]

    • If preparing a solution, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Post-Handling:

    • Securely cap all containers containing this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly dispose of all contaminated materials.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[12]

Waste Disposal Workflow:

Contaminated Materials Contaminated Materials Solid Waste Solid Waste Contaminated Materials->Solid Waste Gloves, wipes, bench paper Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste Unused solutions, rinsates Sharps Waste Sharps Waste Contaminated Materials->Sharps Waste Needles, pipette tips Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste->Hazardous Waste Container Sharps Waste->Hazardous Waste Container Waste Pickup Waste Pickup Hazardous Waste Container->Waste Pickup Scheduled

Figure 2. A logical flow for the segregation and disposal of this compound waste.

Disposal Protocol:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not empty into drains.[12]

  • Decontamination: All non-disposable equipment should be thoroughly rinsed, and the rinsate collected as hazardous liquid waste.

  • Storage and Pickup: Store hazardous waste containers in a designated, secure area away from incompatible materials.[13] Arrange for disposal through your institution's environmental health and safety office.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.